molecular formula C19H21Br2ClFN3 B10814867 IMAC2 Hydrochloride

IMAC2 Hydrochloride

Cat. No.: B10814867
M. Wt: 505.6 g/mol
InChI Key: KYXZAXCKUURKQY-UHFFFAOYSA-N
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Description

IMAC2 Hydrochloride is a useful research compound. Its molecular formula is C19H21Br2ClFN3 and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21Br2ClFN3

Molecular Weight

505.6 g/mol

IUPAC Name

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;hydrochloride

InChI

InChI=1S/C19H20Br2FN3.ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;/h1-4,9-10,15,23H,5-8,11-12H2;1H

InChI Key

KYXZAXCKUURKQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IMAC2 Hydrochloride in Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), in the context of apoptosis. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to this compound and Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or cancerous cells.[1][2] This process is tightly regulated by a complex network of signaling pathways, broadly categorized into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2][3] The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of pro-apoptotic factors like cytochrome c.[4][5]

This compound has been identified as a specific inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key component of the intrinsic apoptotic machinery. Its action interrupts the cascade of events leading to cell death, making it a valuable tool for studying apoptosis and a potential therapeutic agent for diseases characterized by excessive apoptosis.

Core Mechanism of Action of this compound

This compound exerts its anti-apoptotic effects by directly targeting and inhibiting the mitochondrial apoptosis-induced channel (MAC). The MAC is a large conductance channel that forms in the outer mitochondrial membrane during the early stages of apoptosis and is believed to be composed of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. The formation and opening of this channel are critical for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

By inhibiting the MAC, this compound effectively blocks the mitochondrial pathway of apoptosis at a crucial step. This inhibition prevents the release of cytochrome c, a key event that triggers the activation of a cascade of caspases, the executioners of apoptosis.[3] Specifically, IMAC2 has been shown to inhibit the release of cytochrome c that is induced by the activation of Bax by the pro-apoptotic protein Bid.

The signaling pathway illustrating the inhibitory action of this compound is depicted below:

IMAC2_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Apoptotic_Stimuli Apoptotic Stimuli (e.g., STS) Bid Bid Apoptotic_Stimuli->Bid Bax Bax Bid->Bax activates Caspase_Activation Caspase Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Apoptosome Apoptosome Formation Apoptosome->Caspase_Activation Cytochrome_c_cytosol Cytochrome c Cytochrome_c_cytosol->Apoptosome MAC Mitochondrial Apoptosis-induced Channel (MAC) Bax->MAC forms Cytochrome_c_mito Cytochrome c MAC->Cytochrome_c_mito releases Cytochrome_c_mito->Cytochrome_c_cytosol Cytochrome c Release IMAC2 This compound IMAC2->MAC inhibits

Caption: Signaling pathway of this compound in apoptosis inhibition.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays. A summary of the available data is presented in the table below.

Target/ProcessInhibitory Concentration (IC50)Cell Line/System
Mitochondrial Apoptosis-induced Channel (MAC)28 nMNot specified
Bid-induced Bax activation and Cytochrome c release0.68 µMNot specified
Staurosporine (STS)-induced apoptosis>50% reductionFL5.12 cells

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not publicly available. However, this section outlines representative methodologies that are commonly employed to assess the mechanism of action of apoptosis inhibitors like IMAC2.

Cell Viability and Apoptosis Assay

This workflow describes a general procedure to evaluate the effect of a compound on apoptosis.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assessment start Start cell_culture 1. Cell Culture (e.g., FL5.12 cells) start->cell_culture treatment 2. Treatment - Vehicle Control - Apoptosis Inducer (e.g., STS) - Inducer + IMAC2 (various conc.) cell_culture->treatment incubation 3. Incubation (Time-course) treatment->incubation assay1 a) Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay1 assay2 b) Apoptosis Staining (e.g., Annexin V/PI) incubation->assay2 assay3 c) Caspase Activity Assay (e.g., Caspase-3/7 Glo) incubation->assay3 data_analysis 4. Data Analysis (IC50 calculation, statistical analysis) assay1->data_analysis assay2->data_analysis assay3->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing apoptosis.

Methodology:

  • Cell Culture: Plate cells (e.g., FL5.12) in appropriate culture medium and allow them to adhere or stabilize overnight.

  • Treatment: Treat the cells with a known apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of varying concentrations of this compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 4-24 hours) to allow for the induction of apoptosis.

  • Apoptosis Assessment:

    • Cell Viability Assay (e.g., MTT): Measure the metabolic activity of the cells, which correlates with cell viability.

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3 and -7) using a luminogenic or fluorogenic substrate.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of apoptosis and perform statistical analysis to assess the significance of the results.

Cytochrome c Release Assay

This protocol outlines the steps to specifically measure the release of cytochrome c from the mitochondria.

Methodology:

  • Cell Treatment and Harvesting: Treat cells with the apoptosis inducer (e.g., recombinant Bid) and this compound as described above. After incubation, harvest the cells.

  • Cell Fractionation:

    • Lyse the cells using a digitonin-based buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

    • Centrifuge the lysate to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

  • Western Blot Analysis:

    • Resolve the proteins in the cytosolic and mitochondrial fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Quantification: Quantify the intensity of the cytochrome c bands in the cytosolic fractions to determine the extent of its release from the mitochondria.

Conclusion

This compound is a specific and potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). Its mechanism of action involves the direct inhibition of this channel, thereby preventing the release of cytochrome c from the mitochondria and blocking the intrinsic pathway of apoptosis. This makes this compound a valuable research tool for elucidating the molecular mechanisms of apoptosis and a potential starting point for the development of novel therapeutics for diseases associated with dysregulated apoptosis. Further preclinical and clinical studies are warranted to explore its full therapeutic potential.[4][6]

References

Unveiling the Role of IMAC2 Hydrochloride in Preventing Cytochrome C Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), and its critical role in the regulation of cytochrome c release, a key event in the intrinsic pathway of apoptosis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the discovery of novel therapeutic agents.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high efficacy in preventing apoptosis by directly targeting the Mitochondrial Apoptosis-Induced Channel (MAC). The formation of MAC is a pivotal and irreversible step in the intrinsic apoptotic cascade, leading to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c. This compound exerts its anti-apoptotic effects by inhibiting the oligomerization of the pro-apoptotic proteins Bax and Bak, which are essential for the formation of a functional MAC. This blockade of cytochrome c release effectively halts the downstream activation of caspases and preserves cellular integrity.

The Intrinsic Pathway of Apoptosis and the Central Role of Mitochondria

The intrinsic, or mitochondrial, pathway of apoptosis is a critical process in cellular homeostasis and is triggered by a variety of intracellular stresses, including DNA damage, growth factor withdrawal, and oxidative stress. A central event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members such as Bax and Bak, and anti-apoptotic members like Bcl-2 and Bcl-xL.

Under apoptotic stimuli, Bax and Bak undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization to form the MAC. The MAC acts as a pore, allowing for the release of intermembrane space proteins, including cytochrome c, into the cytosol. Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome. This complex then recruits and activates caspase-9, which in turn activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis.

This compound: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

This compound has been identified as a potent inhibitor of MAC. Its mechanism of action is centered on the prevention of Bax and Bak oligomerization within the outer mitochondrial membrane. By interfering with this crucial step, this compound effectively prevents the formation of the MAC pore, thereby inhibiting the release of cytochrome c into the cytosol.

DOT Diagram of the Intrinsic Apoptotic Pathway and the Point of Intervention by this compound:

IMAC2_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak Monomers Bax_Bak_Oligo Bax/Bak Oligomers (MAC) Bax_Bak->Bax_Bak_Oligo Oligomerization Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Apoptotic_Stimuli->Bax_Bak Activation IMAC2 This compound IMAC2->Bax_Bak_Oligo Inhibition Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_cyto->Apoptosome Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cytochrome_C_Workflow start 1. Cell Culture and Treatment (Induce apoptosis +/- this compound) harvest 2. Cell Harvesting (Centrifugation) start->harvest lyse 3. Cell Lysis (Dounce homogenization) harvest->lyse fractionate 4. Subcellular Fractionation (Differential Centrifugation) lyse->fractionate cytosol Cytosolic Fraction fractionate->cytosol mitochondria Mitochondrial Fraction fractionate->mitochondria sds_page 5. SDS-PAGE cytosol->sds_page mitochondria->sds_page transfer 6. Western Blot Transfer sds_page->transfer probe 7. Immunoprobing (Anti-cytochrome c antibody) transfer->probe detect 8. Detection and Analysis probe->detect

An In-depth Technical Guide to the Discovery and Synthesis of IMAC2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). The information is compiled from seminal research articles and is intended to serve as a valuable resource for professionals in the fields of drug discovery and apoptosis research.

Discovery and Core Properties

IMAC2, chemically known as 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole, and its dihydrochloride salt, this compound, were first described as part of a series of 3,6-dibromocarbazole piperazine derivatives developed as inhibitors of cytochrome c release.[1] These compounds were identified as potent modulators of apoptosis, a programmed cell death pathway crucial in both physiological and pathological processes.

This compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), with an IC50 of 28 nM.[1][2] By inhibiting MAC, IMAC2 prevents the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptosis pathway. This anti-apoptotic effect has been demonstrated in various cell-based assays.[2][3]

Quantitative Data Summary

The key quantitative data for IMAC2 and its hydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyIMAC2 (Free Base)This compoundReference(s)
Chemical Name 3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole3,6-Dibromo-9-[2-fluoro-3-(1-piperazinyl)propyl]-9H-carbazole dihydrochloride[1]
Molecular Formula C19H20Br2FN3C19H20Br2FN3.2HCl[1]
Molecular Weight 469.19 g/mol 542.11 g/mol [1]
CAS Number 335166-36-4335166-00-2[1]
Purity >98%≥98%[1]
IC50 (MAC Inhibition) Not specified28 nM[1][2]
IC50 (Cytochrome c release) Not specified0.68 µM[1]
Solubility LimitedSoluble to 5 mM in DMSO[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-apoptotic effects by directly targeting the intrinsic apoptosis pathway. This pathway is initiated by various intracellular stresses, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming the mitochondrial apoptosis-induced channel (MAC). The formation of MAC leads to the release of cytochrome c into the cytosol, which then triggers a cascade of caspase activation, ultimately leading to cell death. IMAC2 inhibits the formation or function of MAC, thereby blocking cytochrome c release and halting the apoptotic process.

IMAC2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation Pro-Apoptotic Activation cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Intracellular Stress Intracellular Stress Bax/Bak Activation Bax/Bak Activation Intracellular Stress->Bax/Bak Activation MAC Formation MAC Formation Bax/Bak Activation->MAC Formation Cytochrome c Cytochrome c MAC Formation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase Cascade Caspase Cascade Apoptosome Formation->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis IMAC2 IMAC2 IMAC2->MAC Formation Inhibits

Caption: Signaling pathway of intrinsic apoptosis and the inhibitory action of IMAC2.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,6-dibromo-9H-carbazole. While the seminal paper by Bombrun et al. (2003) outlines the synthesis of this class of compounds, the detailed, step-by-step protocol for IMAC2 specifically is not fully provided in publicly accessible literature. However, a general synthetic workflow can be inferred. The key steps typically involve the N-alkylation of the carbazole core, followed by the introduction of the piperazine moiety and subsequent salt formation.

Synthesis_Workflow A 3,6-Dibromo-9H-carbazole B N-Alkylation with 1-bromo-3-chloro-2-fluoropropane A->B C Intermediate: 3,6-Dibromo-9-(3-chloro-2-fluoropropyl)-9H-carbazole B->C D Nucleophilic Substitution with Piperazine C->D E IMAC2 (Free Base) D->E F Salt Formation with Hydrochloric Acid E->F G This compound F->G

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Representative Synthesis of a 3,6-Dibromocarbazole Piperazine Derivative

The following is a representative protocol for the N-alkylation of 3,6-dibromo-9H-carbazole, a key step in the synthesis of IMAC2 and its analogs. This protocol is adapted from procedures for similar compounds.

Objective: To synthesize an N-alkylated 3,6-dibromocarbazole intermediate.

Materials:

  • 3,6-Dibromo-9H-carbazole

  • An appropriate alkylating agent (e.g., 1-bromo-3-chloropropane)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • A solution of potassium hydroxide is prepared in a suitable solvent.

  • 3,6-Dibromo-9H-carbazole is added to the solution and stirred.

  • A solution of the alkylating agent in DMF is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for several hours (e.g., 12 hours).

  • The mixture is then poured into water, leading to the formation of a precipitate.

  • The precipitate is filtered off and washed with cold water.

  • The crude product is recrystallized from a suitable solvent system (e.g., dichloromethane and ethanol) to yield the purified N-alkylated 3,6-dibromocarbazole.[4]

Note: The subsequent steps would involve the substitution of the terminal halogen with piperazine and finally, the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Cytochrome c Release Assay

This protocol provides a general method for assessing the release of cytochrome c from isolated mitochondria, a key assay to evaluate the activity of compounds like IMAC2.

Objective: To determine the effect of IMAC2 on cytochrome c release from mitochondria.

Materials:

  • Isolated mitochondria

  • Recombinant pro-apoptotic protein (e.g., t-Bid)

  • This compound

  • Reaction Buffer (containing mannitol, sucrose, HEPES-KOH, KCl, MgCl2, EDTA, EGTA)

  • Centrifuge

  • SDS-PAGE gels

  • Anti-cytochrome c antibody

  • Western blotting apparatus and reagents

Procedure:

  • Mitochondria are isolated from a suitable cell line or tissue.

  • The isolated mitochondria are incubated with the pro-apoptotic stimulus (e.g., t-Bid) in the presence or absence of this compound at various concentrations.[3]

  • The incubation is carried out at 30°C for a specified duration (e.g., 30 minutes).[5]

  • Following incubation, the samples are centrifuged at high speed to pellet the mitochondria.[5]

  • The supernatant (cytosolic fraction) is carefully collected.

  • The mitochondrial pellet is lysed to release the remaining proteins.

  • Both the supernatant and the pellet fractions are analyzed by SDS-PAGE and Western blotting using an anti-cytochrome c antibody.[5]

  • The amount of cytochrome c in the supernatant is quantified to determine the extent of release and the inhibitory effect of IMAC2.

Conclusion

This compound is a significant research tool for studying the mechanisms of apoptosis. Its potent and specific inhibition of the mitochondrial apoptosis-induced channel provides a valuable means to modulate programmed cell death. The information provided in this technical guide, including the quantitative data, signaling pathway, and experimental protocols, serves as a foundational resource for researchers aiming to utilize or further investigate this compound in the context of apoptosis-related diseases and drug development. Further research to elucidate the detailed synthetic route and to explore the full therapeutic potential of this compound is warranted.

References

chemical and physical properties of IMAC2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and available experimental data for IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). This document is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer biology, and pharmacology.

Core Properties of this compound

This compound is a small molecule inhibitor that has been identified as a key tool for studying the intrinsic pathway of apoptosis. Its primary function is the inhibition of the MAC, a critical step in the release of cytochrome c from the mitochondria, which subsequently triggers the caspase cascade and programmed cell death.

Chemical and Physical Properties

While exhaustive experimental data on all physical properties of this compound are not publicly available, the following tables summarize the known chemical and physical characteristics.

Chemical Properties
IUPAC Name 3,6-dibromo-9-[2-fluoro-3-(piperazin-1-yl)propyl]-9H-carbazole;dihydrochloride
CAS Number 335166-00-2[1]
Molecular Formula C₁₉H₂₀Br₂FN₃·2HCl
Molecular Weight 542.11 g/mol [2]
Purity ≥98%
Physical Properties
Solubility Soluble to 5 mM in DMSO
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[2]
Melting Point Not available
Boiling Point Not available
Density Not available
Biological Activity

This compound is a highly potent inhibitor of the MAC. Its biological activity has been characterized by the following parameters:

Biological Activity
IC₅₀ 28 nM[3][4]
LD₅₀ 15000 nM[3][4]
Mechanism of Action Inhibitor of the mitochondrial apoptosis-induced channel (MAC), blocking cytochrome c release.[3][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-apoptotic effects by directly targeting the mitochondrial apoptosis-induced channel (MAC). The formation of MAC is a pivotal event in the intrinsic pathway of apoptosis, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak form the MAC on the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5][6] Anti-apoptotic proteins such as Bcl-2 and Bcl-xL prevent the formation of MAC.[5]

This compound inhibits the activity of the MAC, thereby preventing the release of cytochrome c and the subsequent activation of the apoptotic cascade.

IMAC2_Signaling_Pathway cluster_extracellular Extracellular & Cytosolic Signals cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Apoptotic Stimuli Apoptotic Stimuli Bax Bax Apoptotic Stimuli->Bax Activates Bak Bak Apoptotic Stimuli->Bak Activates MAC MAC (Mitochondrial Apoptosis- Induced Channel) Bax->MAC Forms Bak->MAC Forms Cytochrome_c_cyto Cytochrome c (Cytosol) MAC->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c (Intermembrane space) Apaf1 Apaf-1 Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Forms Caspase9 Caspase-9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes IMAC2 This compound IMAC2->MAC Inhibits

Figure 1: this compound inhibits the mitochondrial apoptosis pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not extensively documented in publicly available literature. However, based on its known in vitro activity, a general workflow for assessing its anti-apoptotic effects can be outlined.

In Vitro Experimental Workflow

A typical in vitro experiment would involve treating a relevant cell line with an apoptotic stimulus in the presence and absence of this compound and then assessing the extent of apoptosis.

In_Vitro_Workflow start Start: Cell Culture (e.g., FL5.12 cells) treatment Treatment Groups: 1. Vehicle Control 2. Apoptotic Stimulus (e.g., STS) 3. Apoptotic Stimulus + IMAC2 HCl start->treatment incubation Incubate for a defined period (e.g., 12-24 hours) treatment->incubation harvest Harvest Cells incubation->harvest analysis Apoptosis Analysis harvest->analysis cyto_c Cytochrome c Release Assay (e.g., Western Blot of cytosolic fraction) analysis->cyto_c Measure caspase Caspase Activity Assay (e.g., Caspase-3 colorimetric assay) analysis->caspase Measure annexin Annexin V Staining (Flow Cytometry) analysis->annexin Measure end End: Data Analysis & Interpretation cyto_c->end caspase->end annexin->end

Figure 2: General workflow for in vitro apoptosis assays with this compound.

Conclusion

This compound is a valuable research tool for investigating the intrinsic apoptotic pathway. Its high potency and specific mechanism of action as a MAC inhibitor make it suitable for a range of in vitro studies aimed at understanding and modulating programmed cell death. Further research is required to fully elucidate its complete physicochemical profile and to establish standardized in vivo experimental protocols.

References

IMAC2 Hydrochloride: A Technical Guide to the Inhibition of Mitochondrial Apoptosis-Induced Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMAC2 Hydrochloride is a potent, small-molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC), a key regulator of the intrinsic apoptotic pathway. By directly targeting and blocking the MAC, this compound effectively prevents the release of cytochrome c from the mitochondria, a critical step in the cascade of events leading to programmed cell death. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visual representation of the signaling pathways involved. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for apoptosis-related diseases.

Introduction to the Mitochondrial Apoptosis-Induced Channel (MAC)

The intrinsic pathway of apoptosis is tightly regulated at the level of the mitochondria. A pivotal event in this pathway is the formation of the mitochondrial apoptosis-induced channel (MAC) in the outer mitochondrial membrane.[1] The MAC is a high-conductance channel that serves as a conduit for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2]

The formation and opening of the MAC are considered a point of no return in the apoptotic process. Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome and the subsequent activation of caspase-9 and downstream executioner caspases, ultimately resulting in cell death.[3] The pro-apoptotic Bcl-2 family proteins, Bax and Bak, are essential for the formation of the MAC.[1][4]

Given its central role in committing a cell to apoptosis, the MAC represents a prime therapeutic target for conditions characterized by excessive or unwanted cell death, such as neurodegenerative diseases and ischemic injuries.

This compound: A Potent MAC Inhibitor

This compound is a synthetic, small-molecule compound identified as a potent inhibitor of the MAC.[5][6] It belongs to a class of 3,6-dibromocarbazole piperazine derivatives that were first described as modulators of cytochrome c release.[5]

Mechanism of Action

This compound exerts its anti-apoptotic effects by directly interacting with and blocking the MAC.[6] This inhibition prevents the permeabilization of the outer mitochondrial membrane, thereby blocking the release of cytochrome c into the cytosol.[5][6] By halting this critical step, this compound effectively suppresses the downstream activation of the caspase cascade and prevents the execution of the apoptotic program.

The inhibitory action of this compound is directly linked to the suppression of Bax/Bak oligomerization, which is a prerequisite for MAC formation.[7]

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available.

ParameterValueReference
IC50 (MAC Inhibition) 28 nM[5][6]
LD50 15000 nM[5]
IC50 (STS-induced Apoptosis in FL5.12 cells) 2.5 µM[7]

Table 1: In Vitro Potency of this compound.

Cell LineApoptotic StimulusIMAC2 ConcentrationEffectReference
FL5.12Staurosporine (0.5 µM)5 µM>50% reduction in apoptosis after 12 hours[7]
FL5.12IL-3 DeprivationNot specifiedBlockade of cytochrome c release[6]

Table 2: Cellular Activity of this compound.

Signaling Pathways and Experimental Workflows

Mitochondrial Apoptosis Signaling Pathway

The following diagram illustrates the central role of the MAC in the intrinsic apoptotic pathway and the point of intervention for this compound.

cluster_mito Mitochondrial Outer Membrane Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine, IL-3 Deprivation) Bax_Bak Bax/Bak Activation & Oligomerization Apoptotic_Stimuli->Bax_Bak MAC MAC Formation (Mitochondrial Apoptosis-Induced Channel) Bax_Bak->MAC Cytochrome_c_Release Cytochrome c Release MAC->Cytochrome_c_Release Mitochondria Mitochondria Mitochondria->Cytochrome_c_Release via MAC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c_Release->Apoptosome Caspase_Cascade Caspase Cascade Activation Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis IMAC2 This compound IMAC2->MAC Inhibits

Caption: Mitochondrial apoptosis pathway and IMAC2 inhibition.

Experimental Workflow: Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in inhibiting apoptosis.

Cell_Culture 1. Cell Culture (e.g., FL5.12 cells) Induction 2. Apoptosis Induction (Staurosporine or IL-3 Deprivation) Cell_Culture->Induction Treatment 3. Treatment (this compound or Vehicle) Induction->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Analysis Incubation->Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Analysis->Flow_Cytometry Western_Blot Western Blot (Cytochrome c in Cytosolic Fraction) Analysis->Western_Blot

Caption: Workflow for evaluating this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Cell Culture and Induction of Apoptosis in FL5.12 Cells
  • Cell Culture:

    • Maintain murine pro-B lymphocytic FL5.12 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 500 pg/ml recombinant murine interleukin-3 (IL-3).

    • Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Apoptosis:

    • IL-3 Deprivation: To induce apoptosis, wash the FL5.12 cells three times with IL-3-free medium and resuspend them in the same medium.

    • Staurosporine Treatment: Alternatively, treat the cells with a final concentration of 0.5 µM staurosporine in complete culture medium.[7] General protocols suggest an incubation time of 1-6 hours, although for some cell lines, 12 hours or more may be necessary.[1][4]

Treatment with this compound
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 1 mg/ml stock can be prepared and stored in single-use aliquots at -20°C, protected from light.[1]

    • Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment Protocol:

    • Pre-incubate the FL5.12 cells with the desired concentrations of this compound (e.g., 0-10 µM) for 1 hour before inducing apoptosis.[7]

    • A vehicle control (DMSO) should be run in parallel.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Harvesting and Staining:

    • After the desired incubation period (e.g., 12 hours), harvest the cells by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group.

Cytochrome c Release Assay by Western Blot
  • Cell Fractionation:

    • Following treatment, harvest the cells and wash them with ice-cold PBS.

    • Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard dounce homogenization protocol.

  • Western Blot Analysis:

    • Determine the protein concentration of the cytosolic fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for cytochrome c.

    • Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control and an antibody against a mitochondrial marker (e.g., COX IV) to assess the purity of the cytosolic fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • An increase in the cytochrome c signal in the cytosolic fraction of apoptotic cells compared to control cells indicates cytochrome c release, which should be inhibited by this compound treatment.

Conclusion

This compound is a valuable research tool for studying the intricacies of mitochondrial-mediated apoptosis. Its high potency and specific mechanism of action make it an excellent candidate for further investigation in preclinical models of diseases where apoptosis plays a detrimental role. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of MAC inhibition with this compound.

References

The Role of IMAC2 Hydrochloride in the Intrinsic Apoptosis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic apoptosis pathway, a critical process in cellular homeostasis and disease, is tightly regulated by a host of intracellular signals culminating in mitochondrial outer membrane permeabilization (MOMP). A key event in this cascade is the formation of the mitochondrial apoptosis-induced channel (MAC), which facilitates the release of pro-apoptotic factors, most notably cytochrome c. This technical guide delves into the role of IMAC2 Hydrochloride, a potent small molecule inhibitor of MAC. By preventing the release of cytochrome c, this compound exhibits significant anti-apoptotic effects, making it a valuable tool for research and a potential therapeutic agent in diseases characterized by excessive apoptosis. This document provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on the intrinsic apoptosis pathway.

Introduction to the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a wide array of intracellular stresses, including DNA damage, growth factor deprivation, and cytotoxic agents. These stress signals converge on the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as the primary regulators of this pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family determines the cell's fate.

Upon activation, pro-apoptotic proteins like Bax and Bak oligomerize in the outer mitochondrial membrane, leading to the formation of the mitochondrial apoptosis-induced channel (MAC)[1]. The formation of MAC is a point of no return, as it allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3 and caspase-7, leading to the execution phase of apoptosis.

This compound: A Potent Inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC)

This compound is a small molecule inhibitor that directly targets the mitochondrial apoptosis-induced channel (MAC)[2][3]. By inhibiting MAC, this compound effectively blocks a critical step in the intrinsic apoptosis pathway: the release of cytochrome c from the mitochondria[2][3]. This action prevents the subsequent activation of the caspase cascade and ultimately suppresses apoptosis.

Mechanism of Action

This compound is believed to exert its anti-apoptotic effects by preventing the oligomerization of Bax and Bak proteins in the mitochondrial outer membrane, or by disassembling pre-formed MACs[4][5]. This inhibition of MAC formation or function directly prevents the permeabilization of the outer mitochondrial membrane, thereby retaining cytochrome c within the intermembrane space.

Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, Growth Factor Deprivation) Bax_Bak Bax/Bak Activation and Oligomerization Apoptotic_Stimuli->Bax_Bak MAC MAC Formation Bax_Bak->MAC Cytochrome_c Cytochrome c Release MAC->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Effector Caspase Activation (Caspase-3, -7) Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis IMAC2 This compound IMAC2->MAC Inhibition

Figure 1: Proposed mechanism of this compound in the intrinsic apoptosis pathway.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on key events in the intrinsic apoptosis pathway have been quantified in various in vitro assays. The following tables summarize the available data.

ParameterValueCell Line/SystemReference
MAC Inhibition (IC50) 28 nMIsolated Mitochondria[2][3]
Inhibition of Bid-induced Cytochrome c Release (IC50) 0.68 µMIsolated Mitochondria[2]
Reduction of Staurosporine-induced Apoptosis >50% at 5 µMFL5.12 cells[2][3]
Table 1: In vitro efficacy of this compound.

Experimental Protocols for Investigating this compound

This section provides detailed methodologies for key experiments to assess the role of this compound in the intrinsic apoptosis pathway.

Mitochondrial Apoptosis-Induced Channel (MAC) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the activity of the MAC.

  • Principle: MAC activity is reconstituted in proteoliposomes containing mitochondrial outer membranes from apoptotic cells. The ionic current through individual channels is measured using patch-clamp electrophysiology.

  • Protocol:

    • Induce apoptosis in a suitable cell line (e.g., FL5.12 cells) by growth factor withdrawal or treatment with an apoptotic stimulus (e.g., staurosporine).

    • Isolate mitochondria from apoptotic cells by differential centrifugation.

    • Prepare proteoliposomes by incorporating the mitochondrial outer membrane fraction.

    • Perform patch-clamp recordings on the proteoliposomes to measure single-channel currents characteristic of MAC.

    • Apply varying concentrations of this compound to the bath solution and record the effect on MAC activity.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytochrome c Release Assay

This assay quantifies the release of cytochrome c from mitochondria into the cytosol.

  • Principle: Cells are treated with an apoptotic stimulus in the presence or absence of this compound. The subcellular localization of cytochrome c is then determined by immunofluorescence microscopy or flow cytometry.

  • Protocol (Immunofluorescence):

    • Seed cells on coverslips and allow them to adhere.

    • Treat cells with an apoptotic inducer (e.g., staurosporine) with and without pre-incubation with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for cytochrome c.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern, while in apoptotic cells, it will be diffused throughout the cytoplasm.

    • Quantify the percentage of cells with diffuse cytochrome c staining in each treatment group.

start Seed cells on coverslips treatment Treat with Apoptotic Inducer +/- this compound start->treatment fixation Fix with 4% Paraformaldehyde treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with anti-Cytochrome c Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging quantification Quantify Cytochrome c Localization imaging->quantification

Figure 2: Experimental workflow for the Cytochrome c Release Assay (Immunofluorescence).
Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

  • Principle: A specific substrate for caspase-3 and -7 is added to cell lysates. Cleavage of the substrate by active caspases releases a fluorophore or chromophore, which can be quantified.

  • Protocol:

    • Plate cells in a multi-well plate and treat with an apoptotic inducer in the presence or absence of this compound.

    • Lyse the cells to release their contents.

    • Add a caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) to the cell lysates.

    • Incubate at 37°C to allow for substrate cleavage.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

    • Calculate the fold-change in caspase-3/7 activity relative to untreated controls.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay assesses the integrity of the mitochondrial membrane potential, which is often disrupted during apoptosis.

  • Principle: The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.

  • Protocol:

    • Treat cells with an apoptotic inducer with and without this compound.

    • Incubate the cells with JC-1 dye.

    • Wash the cells to remove excess dye.

    • Analyze the cells by fluorescence microscopy or flow cytometry.

    • Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to measure the levels of pro- and anti-apoptotic Bcl-2 family proteins.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the Bcl-2 family proteins of interest.

  • Protocol:

    • Prepare total protein lysates from cells treated with or without an apoptotic stimulus and this compound.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, Bak, etc.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a powerful and specific inhibitor of the mitochondrial apoptosis-induced channel, a key component of the intrinsic apoptosis pathway. Its ability to block cytochrome c release and subsequent caspase activation makes it an invaluable research tool for dissecting the molecular mechanisms of apoptosis. Furthermore, its potent anti-apoptotic activity suggests its potential for therapeutic development in conditions where excessive cell death is a contributing factor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential modulators of the intrinsic apoptosis pathway.

References

Methodological & Application

Application Notes and Protocols for In Vitro Apoptosis Assays: Characterization of IMAC2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IMAC2 Hydrochloride is a novel small molecule compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound may exert its cytotoxic effects by inducing apoptosis, or programmed cell death. The induction of apoptosis is a key mechanism for many anti-cancer drugs. Therefore, a thorough in vitro characterization of the pro-apoptotic activity of this compound is essential for its development.

These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of this compound in cultured cancer cells. The described assays will enable researchers to quantify apoptosis, elucidate the underlying signaling pathways, and determine the compound's potency. The key assays covered include:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: To measure the activation of key executioner caspases, which are central to the apoptotic process.

  • Western Blotting: To analyze changes in the expression levels of key apoptosis-regulating proteins.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
0.195 ± 4.8
178 ± 6.1
1052 ± 3.9
5025 ± 2.5
10012 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining after Treatment with this compound

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control95 ± 2.13 ± 0.52 ± 0.3
This compound (IC50 concentration)45 ± 3.535 ± 2.820 ± 1.9
Positive Control (e.g., Staurosporine)30 ± 2.940 ± 3.130 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Caspase-3/7 Activity in Response to this compound Treatment

TreatmentFold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
Vehicle Control1.0
This compound (IC50 concentration)4.5 ± 0.8
Positive Control (e.g., Etoposide)6.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 4: Relative Protein Expression Levels Determined by Western Blot Analysis

Target ProteinVehicle ControlThis compound (IC50 concentration)
Pro-Caspase-31.00.4 ± 0.1
Cleaved Caspase-31.05.2 ± 0.9
PARP1.00.3 ± 0.05
Cleaved PARP1.06.8 ± 1.2
Bcl-21.00.5 ± 0.1
Bax1.01.8 ± 0.3
Loading Control (e.g., β-actin)1.01.0

Values represent the fold change in protein expression relative to the vehicle control after normalization to the loading control.

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[1][2][3][4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell cultures

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with various concentrations of this compound for a predetermined time. Include a vehicle-treated negative control and a positive control (e.g., staurosporine or etoposide).

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation. For adherent cells, use a gentle dissociation reagent like trypsin.[6]

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells[1]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[1]

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7][8][9]

Materials:

  • Caspase-3/7 Activity Assay Kit (containing a fluorogenic substrate like Ac-DEVD-AMC)[7][9]

  • Cell Lysis Buffer

  • Treated and untreated cell cultures

  • 96-well microplate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described previously.

  • After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice for 10 minutes.[9]

  • Prepare the caspase substrate reaction mix according to the manufacturer's instructions. This typically involves diluting the fluorogenic substrate in an assay buffer containing DTT.[9]

  • Add the reaction mix to each well containing cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[7]

  • Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.[7][9]

Data Analysis:

  • Calculate the fold increase in caspase activity by normalizing the fluorescence of treated samples to that of the vehicle control.

Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade.[10][11]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and harvest as previously described.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Interpretation of Results:

  • An increase in the levels of cleaved Caspase-3 and cleaved PARP indicates the activation of the apoptotic cascade.[10]

  • Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can provide insights into the involvement of the mitochondrial apoptosis pathway.[11]

Visualizations

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family (via Bid) Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation Cell Culture Cell Culture Treatment Treatment with this compound (Dose-response and time-course) Cell Culture->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Annexin V/PI Annexin V/PI Staining (Flow Cytometry) Harvest Cells->Annexin V/PI Caspase Activity Caspase-3/7 Activity Assay (Fluorometric) Harvest Cells->Caspase Activity Western Blot Western Blot Analysis (Protein Expression) Harvest Cells->Western Blot Quantify Apoptosis Quantification of Apoptotic Cells Annexin V/PI->Quantify Apoptosis Measure Caspase Activity Measurement of Caspase Activation Caspase Activity->Measure Caspase Activity Analyze Protein Levels Analysis of Apoptotic Markers Western Blot->Analyze Protein Levels Conclusion Conclusion on Pro-Apoptotic Activity of this compound Quantify Apoptosis->Conclusion Measure Caspase Activity->Conclusion Analyze Protein Levels->Conclusion

Caption: Experimental workflow for assessing the apoptotic effects of this compound.

References

Application Notes: Utilizing IMAC2 Hydrochloride for Apoptosis Induction in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMAC2 Hydrochloride is a novel small molecule compound under investigation for its potential as a targeted therapeutic agent in oncology. Preliminary studies suggest that this compound induces apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the methodologies to study the apoptotic effects of this compound in a cell culture setting. The protocols detailed below, alongside the hypothetical data and signaling pathways, serve as a guide for researchers to characterize the apoptotic mechanism of action of this and similar compounds.

Disclaimer: The following data and signaling pathways for this compound are hypothetical and presented for illustrative purposes to guide experimental design.

Mechanism of Action (Hypothetical)

This compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway. It is believed to act as a B-cell lymphoma 2 (Bcl-2) family protein antagonist, disrupting the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Data Presentation

The following tables summarize hypothetical quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
HeLaCervical Cancer5.2
JurkatT-cell Leukemia2.8
A549Lung Cancer10.5
MCF-7Breast Cancer8.1

Table 2: Time-Dependent Induction of Apoptosis by this compound (10 µM) in Jurkat Cells

Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V Positive)Caspase-3/7 Activity (Fold Change vs. Control)
04.5%1.0
615.2%2.5
1235.8%5.8
2465.1%12.3

Mandatory Visualizations

IMAC2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion IMAC2 This compound Bcl2 Bcl-2 IMAC2->Bcl2 Inhibits Bax_Bak BAX/BAK Bcl2->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces CytoC_cyto Cytochrome c Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates ProCasp3 Pro-caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_mito Cytochrome c CytoC_mito->CytoC_cyto Release

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start: Seed Cells treat Treat with this compound (and controls) start->treat incubate Incubate for desired time points treat->incubate harvest Harvest Cells incubate->harvest analysis Apoptosis Analysis harvest->analysis flow Annexin V/PI Staining (Flow Cytometry) analysis->flow caspase Caspase Activity Assay (Luminescence/Fluorometry) analysis->caspase western Western Blot (Apoptotic Markers) analysis->western end End: Data Interpretation flow->end caspase->end western->end

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining[1][2][3][4]

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and controls

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated cells as controls.

  • Harvest the cells by centrifugation (for suspension cells) or by trypsinization followed by centrifugation (for adherent cells).[1]

  • Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[2]

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]

  • Add 5 µL of Annexin V-FITC to the cell suspension.[2]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 5 µL of Propidium Iodide (PI) staining solution.[1]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the samples by flow cytometry within one hour.[2]

Protocol 3: Measurement of Caspase-3/7 Activity[6][7]

This protocol measures the activity of key executioner caspases, caspase-3 and -7.[3]

Materials:

  • Cells treated with this compound and controls

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well white-walled, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with this compound as described in Protocol 1.

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins[8][9][10]

This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Materials:

  • Cells treated with this compound and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and controls.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols: IMAC2 Hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search has revealed no publicly available scientific literature, application notes, or protocols for a compound specifically named "IMAC2 Hydrochloride" in the context of neurodegenerative disease models.

It is possible that "this compound" may be an internal proprietary name, a very recent discovery not yet published, or a misnomer for another compound. Without specific data on its biological activity, mechanism of action, and experimental validation, it is not possible to provide the detailed application notes, protocols, and data visualizations as requested.

To proceed, please verify the exact name of the compound and, if possible, provide any existing internal documentation or preliminary research findings.

In the interim, to illustrate the expected format and content of the requested application notes, we provide a generalized framework and examples based on common experimental approaches in neurodegenerative disease research. This framework can be adapted once the correct information for the compound of interest is available.

General Framework for Application Notes in Neurodegenerative Disease Models

1. Introduction to [Compound Name]

  • Chemical Structure and Properties: (A diagram of the chemical structure would be included here). Basic chemical information such as molecular weight, formula, and solubility.

  • Target and Mechanism of Action (Hypothesized or Confirmed): A brief overview of the biological target(s) of the compound and its proposed mechanism of action in the context of neurodegenerative diseases (e.g., enzyme inhibition, receptor agonism/antagonism, modulation of protein aggregation, anti-inflammatory effects).

2. Applications in Neurodegenerative Disease Models

This section would detail the specific in vitro and in vivo models where the compound has been tested, along with a summary of the key findings.

  • Alzheimer's Disease (AD) Models:

    • In Vitro: e.g., SH-SY5Y cells overexpressing APP/PS1, primary cortical neurons treated with Aβ oligomers.

    • In Vivo: e.g., 5XFAD transgenic mice, APP/PS1 transgenic mice.

  • Parkinson's Disease (PD) Models:

    • In Vitro: e.g., SH-SY5Y cells treated with MPP+ or 6-OHDA, primary dopaminergic neurons.

    • In Vivo: e.g., MPTP-induced mouse model, 6-OHDA-induced rat model.

  • Huntington's Disease (HD) Models:

    • In Vitro: e.g., PC12 cells expressing mutant huntingtin (mHTT).

    • In Vivo: e.g., R6/2 transgenic mice, Q175 knock-in mice.

  • Amyotrophic Lateral Sclerosis (ALS) Models:

    • In Vitro: e.g., NSC-34 motor neuron-like cells expressing mutant SOD1.

    • In Vivo: e.g., SOD1-G93A transgenic mice.

3. Quantitative Data Summary

All quantitative data would be presented in clearly structured tables for easy comparison.

Table 1: In Vitro Efficacy of [Compound Name] in Neurodegenerative Disease Models

Model SystemAssayEndpoint Measured[Compound Name] ConcentrationResult (e.g., % increase in cell viability, % reduction in protein aggregates)
SH-SY5Y (APP/PS1)MTT AssayCell Viability1 µM, 10 µM, 100 µMData would be listed here
Primary Neurons (Aβ)ELISAAβ42 Levels1 µM, 10 µM, 100 µMData would be listed here
SH-SY5Y (MPP+)ROS AssayReactive Oxygen Species1 µM, 10 µM, 100 µMData would be listed here

Table 2: In Vivo Efficacy of [Compound Name] in a Parkinson's Disease Model (e.g., MPTP-induced mice)

Treatment GroupDosageBehavioral Test (e.g., Rotarod)TH+ Neuron Count (Substantia Nigra)Striatal Dopamine Levels (ng/mg tissue)
Vehicle Control-Data would be listed hereData would be listed hereData would be listed here
[Compound Name]10 mg/kgData would be listed hereData would be listed hereData would be listed here
[Compound Name]30 mg/kgData would be listed hereData would be listed hereData would be listed here

4. Experimental Protocols

This section would provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Assessing Neuroprotection in an In Vitro Parkinson's Disease Model

  • Cell Line: SH-SY5Y neuroblastoma cells.

  • Materials:

    • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • [Compound Name] Hydrochloride.

    • MPP+ (1-methyl-4-phenylpyridinium).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of [Compound Name] (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

    • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

5. Signaling Pathway and Workflow Visualizations

Diagrams for signaling pathways and experimental workflows would be generated using Graphviz (DOT language).

Example: Hypothetical Signaling Pathway for [Compound Name]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Compound [Compound Name] Compound->Receptor Binds to Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Neuroprotective Genes TF->Gene Promotes Transcription

Hypothetical signaling cascade of [Compound Name].

Example: Experimental Workflow

G start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment [Compound Name] Pre-treatment cell_culture->treatment induction Induce Neurotoxicity (e.g., MPP+) treatment->induction incubation 24h Incubation induction->incubation assay Viability Assay (e.g., MTT) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Workflow for in vitro neuroprotection assay.

Once the identity of "this compound" is clarified and relevant data is provided, a comprehensive and accurate set of application notes and protocols can be generated following this structured format.

Application Note: Quantifying Apoptosis Induction by IMAC2 Hydrochloride Using Annexin V/PI Staining and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IMAC2 Hydrochloride" is used as a placeholder for a hypothetical apoptosis-inducing agent to illustrate a representative methodology. The experimental data and specific signaling pathway described are provided as examples based on typical kinase inhibitors used in apoptosis research.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2][3] Therapeutic strategies often aim to selectively induce apoptosis in diseased cells.[4] Flow cytometry is a powerful technique for rapidly analyzing individual cells in a population, making it ideal for quantifying the effects of novel compounds on cell viability and death pathways.[1][5][6]

One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late-stage apoptotic and necrotic cells, which have compromised membrane integrity.[9][10][11][12]

This application note provides a detailed protocol for using Annexin V and PI staining to measure apoptosis in cancer cell lines treated with this compound, a hypothetical kinase inhibitor designed to disrupt pro-survival signaling pathways.

Principle of the Assay

By staining a cell population with both Annexin V-FITC and PI, flow cytometry can distinguish four distinct cell populations:

  • Live Cells (Annexin V- / PI-): Healthy, viable cells do not bind Annexin V and exclude PI.

  • Early Apoptotic Cells (Annexin V+ / PI-): PS is exposed on the outer membrane, but the membrane remains intact, excluding PI.[2][7]

  • Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): Membrane integrity is lost, allowing PI to enter and stain the nucleus.[2][10]

  • Debris/Necrotic Cells (Annexin V- / PI+): This population is often considered necrotic.

This multi-parameter analysis allows for a quantitative assessment of a compound's efficacy in inducing apoptosis over time and at various concentrations.[1]

Hypothetical Signaling Pathway of this compound

This compound is a hypothetical inhibitor of a key pro-survival kinase (e.g., "Survival Kinase X"). By blocking this kinase, it disrupts downstream signaling that normally suppresses the intrinsic (mitochondrial) pathway of apoptosis. This leads to the activation of pro-apoptotic proteins, loss of mitochondrial membrane potential, and subsequent activation of executioner caspases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor SKX Survival Kinase X (Active) GF_Receptor->SKX Activates IMAC2 This compound IMAC2->SKX Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) SKX->Anti_Apoptotic Promotes SKX_i Survival Kinase X (Inactive) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax/Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Caspase_Cascade Caspase Cascade (Caspase-9, -3) Pro_Apoptotic->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis G A 1. Cell Seeding Seed 0.5 x 10^6 cells/well in a 6-well plate. B 2. Cell Culture Incubate for 24 hours (37°C, 5% CO2). A->B C 3. Drug Treatment Add this compound at desired concentrations. B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Cell Harvesting Collect supernatant and trypsinize adherent cells. D->E F 6. Cell Washing Wash cells twice with ice-cold PBS. E->F G 7. Staining Resuspend in Binding Buffer. Add Annexin V-FITC & PI. F->G H 8. Incubation (Staining) Incubate for 15 min at RT in the dark. G->H I 9. Flow Cytometry Analyze samples within 1 hour. H->I

References

Application Notes and Protocols: Immunoprecipitation of Bcl-2 Proteins Following IMAC2 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between pro-survival and pro-apoptotic signals.[1][2][3][4] Dysregulation of this balance is a hallmark of many cancers, making the interactions between Bcl-2 family members a critical area of study and an attractive target for therapeutic intervention.[3][5] Immunoprecipitation is a key technique used to isolate specific Bcl-2 proteins and their binding partners, providing insights into the protein-protein interaction network that governs cell fate.

IMAC2 Hydrochloride is a potent inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), a key component of the apoptotic machinery regulated by Bcl-2 family proteins.[1][6][7][8] With an IC50 of 28 nM, this compound exerts its anti-apoptotic effects by blocking the release of cytochrome c from the mitochondria.[6][7][8][9] Given that pro-apoptotic Bcl-2 family members like Bax are integral to MAC formation, treatment of cells with this compound presents a novel strategy to probe the dynamics of Bcl-2 protein interactions under conditions where a critical downstream apoptotic event is inhibited.[1]

These application notes provide a detailed protocol for the immunoprecipitation of Bcl-2 family proteins from cells treated with this compound. This allows for the investigation of how inhibiting MAC activity may alter the binding equilibria between pro- and anti-apoptotic Bcl-2 members.

Signaling Pathway Overview

The intrinsic apoptotic pathway is tightly controlled by the interactions between different members of the Bcl-2 family at the mitochondrial outer membrane. In response to apoptotic stimuli, pro-apoptotic "BH3-only" proteins are activated and bind to anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL), neutralizing their inhibitory function. This allows for the activation and oligomerization of effector proteins Bax and Bak, which form the MAC, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This compound directly inhibits the function of the MAC, providing a tool to study the upstream protein interactions in the absence of this downstream event.

cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Family Interactions cluster_2 Mitochondrial Events Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) BH3_only BH3-only proteins (e.g., Bid, Bim) Stimulus->BH3_only activates Anti_apoptotic Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) BH3_only->Anti_apoptotic inhibits Pro_apoptotic Pro-apoptotic effectors (Bax, Bak) BH3_only->Pro_apoptotic activates Anti_apoptotic->Pro_apoptotic inhibits MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Pro_apoptotic->MAC Cytochrome_c Cytochrome c release MAC->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis IMAC2 This compound IMAC2->MAC inhibits

Figure 1. Simplified signaling pathway of intrinsic apoptosis highlighting the role of Bcl-2 family proteins and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cell line known to express the Bcl-2 family members of interest. For example, Jurkat cells are often used for apoptosis studies.

  • Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period. A common starting point is 1-2 x 10^6 cells/mL for suspension cells or 70-80% confluency for adherent cells.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. The solubility of this compound is up to 5 mM in DMSO.[8][10]

  • Cell Treatment: Treat the cells with the desired concentration of this compound. Based on its IC50 of 28 nM, a concentration range of 10 nM to 1 µM could be explored. A vehicle control (DMSO) must be run in parallel. The treatment duration can vary, but a 4 to 24-hour incubation is a typical starting point to observe effects on protein interactions.

Immunoprecipitation of Bcl-2
  • Cell Lysis:

    • Harvest the cells by centrifugation (suspension cells) or scraping (adherent cells).

    • Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions. A common choice is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing the Lysate:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Add Protein A/G agarose or magnetic beads and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.

    • Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Incubate 500 µg to 1 mg of total protein with 1-5 µg of the primary antibody specific for the Bcl-2 family member of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody of the same isotype should be included.

    • Add Protein A/G beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer. Each wash should be followed by a brief centrifugation to pellet the beads.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the immunoprecipitated protein (to confirm successful pulldown) and potential interacting partners (e.g., if Bcl-2 was immunoprecipitated, probe for Bax, Bak, or Bim).

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

start Start: Cell Culture treatment Treat cells with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clear lysate (Protein A/G beads) lysis->preclear ip Immunoprecipitation (Primary antibody against Bcl-2 protein) preclear->ip capture Capture immune complexes (Protein A/G beads) ip->capture wash Wash beads capture->wash elute Elute proteins (Laemmli buffer) wash->elute wb Western Blot Analysis (Probe for interacting partners) elute->wb end End: Data Analysis wb->end

Figure 2. Experimental workflow for the immunoprecipitation of Bcl-2 proteins following this compound treatment.

Data Presentation

The results of the co-immunoprecipitation experiments can be quantified by densitometry of the western blot bands. The data can be presented in tables to compare the relative amounts of co-precipitated proteins between the vehicle-treated and this compound-treated groups.

Table 1: Hypothetical Densitometry Analysis of Co-Immunoprecipitated Proteins with Bcl-2

Co-Immunoprecipitated ProteinVehicle Control (Relative Density)This compound (100 nM) (Relative Density)Fold Change
Bax1.000.65-1.54
Bak0.850.50-1.70
Bim1.201.15-1.04

Table 2: Summary of this compound Properties

PropertyValueReference
Target Mitochondrial Apoptosis-Induced Channel (MAC)[6][7][8]
IC50 28 nM[6][7][8]
CAS Number 335166-00-2[6][8][10]
Molecular Formula C19H20Br2FN3·2HCl[8]
Molecular Weight 542.11 g/mol [6][8]
Solubility Up to 5 mM in DMSO[8][10]

Expected Outcomes and Interpretation

Treatment with this compound is expected to inhibit the downstream consequences of Bax/Bak activation at the mitochondria. This may lead to feedback mechanisms that alter the steady-state interactions of Bcl-2 family members. For instance, by preventing the progression of apoptosis, the cell may modulate the expression or localization of Bcl-2 proteins. The immunoprecipitation results could reveal:

  • Altered binding of pro-apoptotic effectors: A potential outcome is a change in the amount of Bax or Bak co-immunoprecipitating with anti-apoptotic proteins like Bcl-2. Inhibition of MAC function might lead to a stabilization or destabilization of this interaction.

  • No change in BH3-only protein interactions: The binding of upstream BH3-only proteins (like Bim) to anti-apoptotic Bcl-2 members might not be directly affected by this compound, as this interaction occurs upstream of MAC formation.

These experiments can provide valuable insights into the regulation of Bcl-2 protein interactions and the cellular response to the inhibition of a critical step in the apoptotic cascade. The use of this compound in conjunction with immunoprecipitation offers a refined approach to dissecting the complex interplay of the Bcl-2 family in health and disease.

References

Application Notes and Protocols for Studying Apoptosis Inhibition in Cancer Cell Lines with IMAC2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMAC2 Hydrochloride is a potent and specific inhibitor of the Mitochondrial Apoptosis-Induced Channel (MAC), a key component in the intrinsic pathway of apoptosis.[1][2] The formation of MAC in the outer mitochondrial membrane is a critical step for the release of cytochrome c into the cytosol, which subsequently triggers the caspase cascade leading to programmed cell death.[3][4][5] Pro-apoptotic proteins such as Bax and Bak are known to be essential for the formation of MAC.[5][6] By blocking this channel, this compound effectively suppresses apoptosis, making it a valuable tool for investigating mechanisms of apoptosis resistance in cancer cells and for studying the intricate signaling pathways that govern cell survival and death.

These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of apoptosis in various cancer cell lines. The protocols detailed below cover the co-treatment of cells with an apoptosis inducer and this compound, followed by standard assays to quantify the extent of apoptosis inhibition.

Data Presentation

The following tables summarize the known quantitative data for this compound. It is important to note that this data was generated in the murine pro-B lymphocyte cell line FL5.12, and the optimal concentrations for specific cancer cell lines should be determined empirically.

Table 1: Inhibitory Concentrations of this compound

ParameterValueCell LineReference
IC50 (MAC Inhibition)28 nMFL5.12[1][2]
IC50 (Inhibition of Bid-induced Cytochrome c release)0.68 µMIsolated Mitochondria

Table 2: Experimental Conditions for Apoptosis Inhibition

CompoundConcentrationPre-treatment TimeApoptosis InducerTreatment TimeCell LineObserved EffectReference
iMAC25 µM1 hourStaurosporine12 hoursFL5.12Reduced apoptosis by more than 50%[7]

Signaling Pathway

The diagram below illustrates the intrinsic apoptosis pathway and the mechanism of action for this compound.

IMAC2_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Cytosol Bax_Bak Bax/Bak MAC MAC (Mitochondrial Apoptosis- Induced Channel) Bax_Bak->MAC forms CytoC_cyto Cytochrome c MAC->CytoC_cyto release CytoC_mito Cytochrome c Apoptotic_Stimuli Apoptotic Stimuli (e.g., Staurosporine, Chemotherapy) Apoptotic_Stimuli->Bax_Bak IMAC2 This compound IMAC2->MAC inhibits Caspase_Cascade Caspase Cascade CytoC_cyto->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Mechanism of this compound in inhibiting apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for studying the anti-apoptotic effects of this compound in cancer cell lines.

Experimental_Workflow cluster_assays Apoptosis Assays start Seed Cancer Cells pretreatment Pre-treat with This compound start->pretreatment treatment Induce Apoptosis (e.g., Staurosporine) pretreatment->treatment incubation Incubate for Specified Duration treatment->incubation harvest Harvest Cells incubation->harvest assays Perform Apoptosis Assays harvest->assays analysis Data Analysis annexin_v Annexin V/PI Staining (Flow Cytometry) assays->annexin_v caspase Caspase-3/7 Activity Assay assays->caspase western Western Blot (Bcl-2, Bax, Cleaved Caspase-3) assays->western

Caption: General workflow for assessing apoptosis inhibition.

Experimental Protocols

Cell Culture and Co-treatment

This protocol describes the general procedure for treating cancer cells with an apoptosis inducer in the presence or absence of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis inducer (e.g., Staurosporine, Etoposide, or other relevant chemotherapeutic agent)

  • 6-well or 12-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate the cells for a pre-determined time (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Induction:

    • Prepare a stock solution of the apoptosis inducer.

    • Add the apoptosis inducer directly to the wells containing the this compound medium to achieve the desired final concentration. The concentration of the inducer should be predetermined to induce a significant but sub-maximal level of apoptosis.

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the apoptosis inducer alone.

  • Incubation: Incubate the cells for a period appropriate for the chosen apoptosis inducer (typically 12-48 hours).

  • Cell Harvesting: After incubation, harvest both adherent and floating cells for subsequent analysis.

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells as described in the co-treatment protocol.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

  • Caspase-3/7 Activity Assay Kit (e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat as described in the co-treatment protocol.

  • After treatment, lyse the cells according to the assay kit manufacturer's instructions.

  • Add the caspase-3/7 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the fold-change in caspase-3/7 activity relative to the control groups.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key apoptosis-regulating proteins.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable pharmacological tool for dissecting the molecular mechanisms of apoptosis, particularly in the context of cancer research. By specifically inhibiting the MAC, it allows for the investigation of apoptosis resistance and the role of the intrinsic pathway in cancer cell survival. The protocols provided herein offer a framework for designing and executing experiments to explore the anti-apoptotic effects of this compound in various cancer cell lines. Researchers are encouraged to optimize the experimental conditions, such as drug concentrations and incubation times, for their specific cellular models to obtain robust and reproducible data.

References

Application Notes and Protocols for Melatonin in Animal Models of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This secondary injury contributes significantly to the overall morbidity and mortality associated with conditions like myocardial infarction, stroke, and acute kidney injury. Melatonin (N-acetyl-5-methoxytryptamine), an endogenous hormone primarily synthesized by the pineal gland, has emerged as a promising therapeutic agent in preclinical studies to mitigate I/R injury across various organ systems. Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties make it a subject of intense research.

These application notes provide a comprehensive overview of the use of melatonin in animal models of cardiac, cerebral, and renal ischemia-reperfusion injury. Detailed protocols for inducing I/R injury and administering melatonin are provided, along with a summary of its protective effects and the underlying signaling pathways.

Quantitative Data Summary

The protective effects of melatonin in animal models of I/R injury have been quantified across numerous studies. The following tables summarize key findings in cardiac, cerebral, and renal I/R models.

Table 1: Cardioprotective Effects of Melatonin in Animal Models of Myocardial I/R Injury
Animal ModelIschemia/Reperfusion TimeMelatonin Dosage and AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley)30 min / 120 min10 mg/kg, i.p. before ischemia~15% reduction in infarct size; reduced oxidative damage.[1]
Rat (Sprague-Dawley)30 min / 180 min4 mg/kg, i.p. before ischemia or reperfusionReduced infarct size in pinealectomized rats to control levels.[2]
Rat (Sprague-Dawley)20 min / 20 min50 mg/kg, i.p. before ischemia or reperfusionSignificantly lower cardiac troponin T (cTn-T) and malondialdehyde (MDA) levels.[3]
Prediabetic Obese RatsNot specified20 mg/kg, IV during ischemia or at reperfusionEffectively limited infarct size.[4]
Meta-Analysis (Rats & Mice)VariousVariousSignificant reduction in infarct size (WMD: -20.45%); Increased Ejection Fraction (WMD: 17.19%) and Fractional Shortening (WMD: 14.18%).[5][6]

i.p. - intraperitoneal; IV - intravenous; WMD - Weighted Mean Difference

Table 2: Neuroprotective Effects of Melatonin in Animal Models of Cerebral I/R Injury
Animal ModelIschemia/Reperfusion TimeMelatonin Dosage and AdministrationKey FindingsReference(s)
Rat (Sprague-Dawley)3 hours / 72 hours5 mg/kg, i.p. at 0 or 1 hour after ischemia onsetReduced infarct volume when administered within 2 hours of ischemia onset.[7][8]
Rat (Sprague-Dawley)1 hour / 24, 48, or 72 hours5 mg/kg, i.p. before ischemiaSignificantly reduced the number of nNOS, COX-2, and MPO positive cells.[9]
Rat (Sprague-Dawley)90 min / 24 or 72 hours50 or 150 µg/kg, i.c.v. at 15 min after reperfusion onsetReduced relative infarct volume and neurological deficit.[10]

i.c.v. - intracerebroventricular

Table 3: Renoprotective Effects of Melatonin in Animal Models of Renal I/R Injury
Animal ModelIschemia/Reperfusion TimeMelatonin Dosage and AdministrationKey FindingsReference(s)
Rat (Wistar)60 min / 120 min10 mg/kg, i.p. 30 min before ischemiaImproved renal function and morphology; decreased MDA and LDH levels.[11]
Meta-Analysis (Small Animals)VariousVariousSignificant reduction in Blood Urea Nitrogen (BUN) (WMD = -30.00) and Serum Creatinine (SCr) (WMD = -0.91).[11]

Experimental Protocols

The following are generalized protocols for inducing I/R injury and administering melatonin in common animal models. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee.

Protocol 1: Myocardial Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

  • Surgical Procedure:

    • Intubate the rat and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Pass a suture (e.g., 6-0 silk) under the LAD artery and create a snare.

    • Induce ischemia by tightening the snare for 30 minutes. Successful occlusion is confirmed by the appearance of a pale color in the myocardium.

    • Release the snare to allow for 120 minutes of reperfusion.

  • Melatonin Administration:

    • Prepare a solution of melatonin in a suitable vehicle (e.g., saline with a small amount of ethanol or DMSO).

    • Administer melatonin (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the onset of ischemia or immediately before reperfusion.

  • Outcome Assessment:

    • At the end of the reperfusion period, excise the heart.

    • Measure the infarct size using triphenyltetrazolium chloride (TTC) staining.

    • Collect blood and tissue samples for biochemical and histological analysis (e.g., cardiac troponins, oxidative stress markers, apoptosis assays).

Protocol 2: Cerebral Ischemia-Reperfusion (Stroke) Injury in Rats
  • Animal Model: Male Sprague-Dawley rats (270-290g).

  • Anesthesia: Anesthetize the rat as described in Protocol 1.

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and its branches.

    • Insert a silicone-coated monofilament into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

    • Maintain the occlusion for 90 minutes.

    • Withdraw the monofilament to allow for reperfusion for 24 to 72 hours.

  • Melatonin Administration:

    • Prepare melatonin solution as previously described.

    • Administer melatonin (e.g., 5 mg/kg, i.p.) at a specific time point relative to the onset of ischemia or reperfusion (e.g., 1 hour after MCAO).

  • Outcome Assessment:

    • Assess neurological deficits using a standardized scoring system.

    • After the reperfusion period, euthanize the animal and remove the brain.

    • Determine the infarct volume using TTC staining or other imaging techniques.

    • Perform histological and molecular analyses on brain tissue sections.

Signaling Pathways and Mechanisms of Action

Melatonin exerts its protective effects in I/R injury through a multi-targeted mechanism involving the activation of pro-survival signaling pathways and the inhibition of pathways that promote cell death and inflammation.

Experimental Workflow for Animal Studies of Melatonin in I/R Injury

G cluster_setup Experimental Setup cluster_procedure Surgical Procedure cluster_treatment Treatment cluster_assessment Outcome Assessment A Animal Acclimatization B Randomization into Groups (Sham, I/R, I/R + Melatonin) A->B C Anesthesia B->C D Induction of Ischemia (e.g., MCAO, LAD ligation) C->D E Reperfusion D->E F Melatonin Administration (Pre- or Post-Ischemia) D->F Timing G Functional Assessment (e.g., Neurological Score, Echocardiography) E->G H Tissue Collection (e.g., Brain, Heart, Kidney) G->H I Infarct Size Measurement (TTC Staining) H->I J Biochemical & Molecular Analysis (e.g., Western Blot, ELISA, Histology) H->J

Caption: A generalized experimental workflow for investigating the effects of melatonin in animal models of ischemia-reperfusion injury.

Melatonin's Pro-Survival Signaling Pathways in I/R Injury

Melatonin activates several key pro-survival signaling cascades, collectively known as the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways.

G cluster_RISK RISK Pathway cluster_SAFE SAFE Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors Melatonin->MT1_MT2 PI3K PI3K MT1_MT2->PI3K JAK2 JAK2 MT1_MT2->JAK2 Akt Akt PI3K->Akt ERK12 ERK1/2 Akt->ERK12 Mitochondria Mitochondria Akt->Mitochondria STAT3 STAT3 JAK2->STAT3 STAT3->Mitochondria Protection Cardioprotection & Neuroprotection Mitochondria->Protection

Caption: Melatonin activates the RISK and SAFE pro-survival pathways to confer protection against I/R injury.

Melatonin's Inhibition of Endoplasmic Reticulum Stress and Apoptosis

A critical aspect of melatonin's protective mechanism is its ability to attenuate endoplasmic reticulum (ER) stress and subsequent apoptosis, which are key contributors to cell death in I/R injury.

G Melatonin Melatonin PERK p-PERK Melatonin->PERK eIF2a p-eIF2α Melatonin->eIF2a ATF4 ATF4 Melatonin->ATF4 CHOP CHOP Melatonin->CHOP IR_Injury Ischemia-Reperfusion Injury ER_Stress ER Stress IR_Injury->ER_Stress ER_Stress->PERK PERK->eIF2a eIF2a->ATF4 ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cell_Survival Cell Survival

Caption: Melatonin inhibits the PERK-eIF2α-ATF4-CHOP pathway of ER stress-induced apoptosis in I/R injury.

Conclusion

The extensive preclinical data strongly support the therapeutic potential of melatonin in mitigating ischemia-reperfusion injury in cardiac, cerebral, and renal contexts. Its multifaceted mechanism of action, involving the activation of pro-survival pathways and the inhibition of detrimental processes like ER stress and apoptosis, makes it a compelling candidate for further translational research. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to develop novel therapies for I/R injury.

References

Application Notes and Protocols: Inhibition of Staurosporine-Induced Apoptosis by IMAC2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staurosporine is a potent, broad-spectrum protein kinase inhibitor widely used to induce apoptosis in a variety of cell types. Its mechanism of action primarily involves the activation of the intrinsic apoptotic pathway, which is initiated at the mitochondria. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, including cytochrome c, into the cytoplasm. This release triggers the activation of a cascade of caspases, the executioners of apoptosis, ultimately leading to cell death.

IMAC2 Hydrochloride is a potent and selective inhibitor of the mitochondrial apoptosis-induced channel (MAC). By blocking this channel, this compound is expected to prevent the release of cytochrome c from the mitochondria, thereby inhibiting the downstream activation of caspases and protecting cells from staurosporine-induced apoptosis. These application notes provide detailed protocols to investigate and quantify the inhibitory effect of this compound on staurosporine-induced apoptosis.

Signaling Pathways

Staurosporine initiates the intrinsic apoptotic pathway, which is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Upon stimulation by staurosporine, pro-apoptotic Bcl-2 family proteins translocate to the mitochondria and form pores, including the mitochondrial apoptosis-induced channel (MAC), in the outer mitochondrial membrane. This leads to the release of cytochrome c. In the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

This compound is hypothesized to directly inhibit the MAC, thereby preventing the release of cytochrome c and halting the apoptotic cascade initiated by staurosporine.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytosol Staurosporine Staurosporine Bax_Bak Bax/Bak Activation Staurosporine->Bax_Bak Induces IMAC2 This compound MAC MAC IMAC2->MAC Inhibits Mitochondrion Mitochondrion Mitochondrion->MAC Cytochrome_c_mito Cytochrome c (Mitochondrial) MAC->Cytochrome_c_mito Cytochrome_c_cyto Cytochrome c (Cytosolic) Cytochrome_c_mito->Cytochrome_c_cyto Release Bax_Bak->MAC Formation Apoptosome Apoptosome Formation (Apaf-1, dATP) Cytochrome_c_cyto->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of staurosporine-induced apoptosis and the inhibitory action of this compound.

Experimental Protocols

Herein are detailed protocols for assessing the inhibitory effects of this compound on staurosporine-induced apoptosis.

Cell Culture and Treatment

This protocol outlines the general procedure for cell culture and treatment with staurosporine and this compound.

  • Materials:

    • Cell line of interest (e.g., Jurkat, HeLa, SH-SY5Y)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Staurosporine (stock solution in DMSO)

    • This compound (stock solution in sterile water or PBS)

    • 96-well and 6-well tissue culture plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Culture cells in T-75 flasks until they reach 70-80% confluency.

    • Seed cells into 96-well or 6-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare working solutions of staurosporine and this compound in complete culture medium.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, add staurosporine at a concentration known to induce apoptosis (e.g., 1 µM) to the wells already containing this compound.

    • Include appropriate controls: untreated cells, cells treated with staurosporine only, and cells treated with this compound only.

    • Incubate the cells for a specified duration (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

G Start Seed Cells Pretreat Pre-treat with This compound Start->Pretreat Treat Treat with Staurosporine Pretreat->Treat Incubate Incubate Treat->Incubate Analyze Analyze Apoptosis Incubate->Analyze

Caption: Experimental workflow for treating cells with this compound and staurosporine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Treated cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7.

  • Materials:

    • Treated cells in a 96-well plate

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer

  • Procedure:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each sample using a luminometer.

    • Express caspase activity as relative luminescence units (RLU).

Western Blot for Cytochrome c Release and Bcl-2 Family Proteins

This protocol allows for the detection of cytochrome c in the cytosol and the expression levels of key Bcl-2 family proteins.

  • Materials:

    • Treated cells in 6-well plates

    • Cell lysis buffer for cytosolic and mitochondrial fractionation

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-cytochrome c, anti-Bax, anti-Bcl-2, anti-β-actin, anti-COX IV)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Fractionation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Homogenize the cells using a Dounce homogenizer. d. Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells. e. Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

    • Western Blotting: a. Determine the protein concentration of the cytosolic and mitochondrial fractions. b. Denature equal amounts of protein by boiling in Laemmli buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin as a loading control for the cytosolic fraction and COX IV for the mitochondrial fraction. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

The following tables present representative quantitative data from the described experiments. This data is for illustrative purposes to demonstrate the expected outcomes.

Table 1: Effect of this compound on Cell Viability in Staurosporine-Treated Cells

TreatmentConcentration (µM)Cell Viability (%)
Untreated Control-100 ± 5.2
Staurosporine145 ± 3.8
IMAC2 HCl1098 ± 4.5
Staurosporine + IMAC2 HCl1 + 158 ± 4.1
Staurosporine + IMAC2 HCl1 + 575 ± 3.9
Staurosporine + IMAC2 HCl1 + 1089 ± 4.3

Table 2: Caspase-3/7 Activity in Response to this compound and Staurosporine

TreatmentConcentration (µM)Caspase-3/7 Activity (RLU)
Untreated Control-5,000 ± 350
Staurosporine155,000 ± 4,200
IMAC2 HCl105,200 ± 410
Staurosporine + IMAC2 HCl1 + 142,000 ± 3,800
Staurosporine + IMAC2 HCl1 + 525,000 ± 2,100
Staurosporine + IMAC2 HCl1 + 1012,000 ± 980

Table 3: Densitometric Analysis of Western Blot Results

TreatmentCytosolic Cytochrome c (Arbitrary Units)Bax/Bcl-2 Ratio
Untreated Control1.0 ± 0.10.5 ± 0.05
Staurosporine (1 µM)8.5 ± 0.73.2 ± 0.3
Staurosporine + IMAC2 HCl (10 µM)2.1 ± 0.21.1 ± 0.1

Troubleshooting

  • Low Cell Viability in Controls: Ensure cells are healthy and not overgrown before seeding. Check for contamination.

  • High Background in Caspase Assay: Use a plate with opaque walls to minimize crosstalk. Ensure complete mixing of the reagent.

  • No Cytochrome c Release Detected: Optimize the fractionation protocol. Ensure the use of fresh protease inhibitors. Verify antibody specificity.

  • Inconsistent Western Blot Results: Ensure equal protein loading. Optimize antibody concentrations and incubation times.

By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively investigate the inhibitory potential of this compound on staurosporine-induced apoptosis.

Clarification on IMAC2 Hydrochloride and Its Role in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that IMAC2 Hydrochloride is not a reagent for assessing mitochondrial membrane potential. Instead, scientific literature and supplier information consistently describe this compound as a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1][2][3][4][5][6] Its primary function is to block the release of cytochrome c from the mitochondria, thereby exerting an anti-apoptotic effect.[1][2][3][4]

Therefore, this document will first clarify the established role of this compound and then provide detailed application notes and protocols for a widely accepted and utilized method for assessing mitochondrial membrane potential using the fluorescent probe JC-1. This will serve the intended audience of researchers, scientists, and drug development professionals by addressing their core interest in mitochondrial membrane potential assessment.

Part 1: Understanding this compound

This compound is a small molecule inhibitor with a high affinity for the mitochondrial apoptosis-induced channel (MAC). The MAC is a crucial component of the intrinsic apoptotic pathway. Its formation leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Mechanism of Action: this compound prevents the formation or function of the MAC, thereby stabilizing the outer mitochondrial membrane and inhibiting the release of cytochrome c.[1][2][3] This action effectively blocks a key step in the apoptotic cascade, making this compound a valuable tool for studying apoptosis and as a potential therapeutic agent in diseases characterized by excessive cell death.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Apoptotic_Stimuli [label="Apoptotic Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; MAC_Formation [label="MAC Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c_Release [label="Cytochrome c Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IMAC2 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apoptotic_Stimuli -> MAC_Formation; MAC_Formation -> Cytochrome_c_Release; Cytochrome_c_Release -> Apoptosis; IMAC2 -> MAC_Formation [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } dot

Mechanism of this compound in Apoptosis Inhibition.

Part 2: Application Notes and Protocols for Assessing Mitochondrial Membrane Potential with JC-1

A widely used and reliable method for measuring mitochondrial membrane potential (ΔΨm) involves the use of the cationic carbocyanine dye, JC-1.[7][8] JC-1 is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria, reflected by a fluorescence emission shift from green to red.[7]

Principle of JC-1 Assay

In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondrial matrix and forms "J-aggregates," which emit red fluorescence (emission ~590 nm).[7][8] In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and emits green fluorescence (emission ~527 nm).[7][8] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[9]

Data Presentation
ParameterHealthy Cells (High ΔΨm)Unhealthy/Apoptotic Cells (Low ΔΨm)
JC-1 Localization MitochondriaCytoplasm
JC-1 Form J-aggregatesMonomers
Fluorescence Emission Red (~590 nm)Green (~527 nm)
Red/Green Ratio HighLow
Experimental Protocols

This section provides detailed protocols for assessing mitochondrial membrane potential using JC-1 with fluorescence microscopy and flow cytometry.

This protocol allows for the visualization of changes in mitochondrial membrane potential in adherent cells.

Materials:

  • JC-1 Dye

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Coverslips

  • Fluorescence microscope with appropriate filters for red and green fluorescence

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the JC-1 stock solution (typically 1-5 µg/mL) in pre-warmed cell culture medium. Protect the solution from light.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the 1X JC-1 staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging: Mount the coverslips on microscope slides with a drop of PBS. Immediately observe the cells under a fluorescence microscope using filters for detecting red (J-aggregates) and green (monomers) fluorescence.

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Start [label="Seed Cells on Coverslips", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Stain [label="Prepare 1X JC-1 Staining Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain_Cells [label="Stain Cells with JC-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Image [label="Image with Fluorescence Microscope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Analyze Red/Green Fluorescence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Stain; Prepare_Stain -> Stain_Cells; Stain_Cells -> Incubate; Incubate -> Wash; Wash -> Image; Image -> End; } dot

Workflow for JC-1 Staining and Fluorescence Microscopy.

This protocol allows for the quantification of the percentage of cells with high and low mitochondrial membrane potential in a cell suspension.

Materials:

  • JC-1 Dye

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer with 488 nm excitation laser and detectors for green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

Procedure:

  • Cell Preparation: Harvest cells (both adherent and suspension) and adjust the cell density to approximately 1 x 10^6 cells/mL in cell culture medium.

  • JC-1 Staining Solution Preparation: Prepare a 1X JC-1 staining solution by diluting the JC-1 stock solution (typically 1-5 µg/mL) in pre-warmed cell culture medium. Protect the solution from light.

  • Cell Staining: Add the 1X JC-1 staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will show high green fluorescence.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Prepare Cell Suspension", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Stain [label="Prepare 1X JC-1 Staining Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain_Cells [label="Stain Cells with JC-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash and Resuspend in PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Quantify Red vs. Green Populations", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Stain; Prepare_Stain -> Stain_Cells; Stain_Cells -> Incubate; Incubate -> Wash; Wash -> Analyze; Analyze -> End; } dot

Workflow for JC-1 Staining and Flow Cytometry Analysis.
Troubleshooting
ProblemPossible CauseSolution
Weak or no red fluorescence in healthy control cells JC-1 concentration is too low.Optimize JC-1 concentration (try a range of 1-10 µg/mL).
Incubation time is too short.Increase incubation time to 30 minutes.
Cells are not healthy.Check cell viability and culture conditions.
High green fluorescence in healthy control cells JC-1 concentration is too high, causing precipitation.Lower the JC-1 concentration.
Cells were washed excessively after staining.Reduce the number of washes.
High background fluorescence Incomplete removal of JC-1 staining solution.Ensure thorough but gentle washing steps.
Autoflourescence of cells or medium.Include an unstained control to determine background fluorescence.

By following these detailed application notes and protocols, researchers can effectively utilize the JC-1 dye to accurately assess mitochondrial membrane potential, a critical indicator of cellular health and function.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IMAC2 Hydrochloride for Apoptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMAC2 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound to inhibit apoptosis in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC).[1][2][3] It functions by directly blocking this channel, which is a key event in the intrinsic pathway of apoptosis. By inhibiting MAC, this compound prevents the release of cytochrome c from the mitochondria into the cytosol, a critical step that leads to the activation of caspases and subsequent execution of apoptosis.[1][2][4]

Q2: What is a good starting concentration for this compound in my experiments?

A2: A good starting point for many cell lines is in the low micromolar range. For example, in FL5.12 cells, a concentration of 5 µM has been shown to reduce staurosporine-induced apoptosis by more than 50%.[4][5] However, the optimal concentration is highly dependent on the cell type and the apoptosis-inducing agent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental conditions. Refer to the data summary table below for reported effective concentrations.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO up to 5 mM. For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: I am not seeing any inhibition of apoptosis. What could be the problem?

A4: There are several potential reasons for this. Please refer to our troubleshooting guide below for a detailed checklist of factors to consider, including compound solubility, concentration, incubation time, and the specific apoptosis assay being used.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a potent MAC inhibitor, like most small molecules, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments to validate that the observed anti-apoptotic effect is due to MAC inhibition. This could include using a negative control compound with a similar chemical structure but no activity against MAC, or using cell lines with key components of the MAC pathway knocked out.

Data Summary: Effective Concentrations of IMAC2

The following table summarizes the reported effective concentrations of IMAC2 in inhibiting apoptosis. This data can be used as a starting point for optimizing your own experiments.

Cell LineApoptosis InducerIMAC2 ConcentrationIncubation TimeObserved Effect
FL5.12Staurosporine5 µM1-hour pretreatment, 12-hour treatment>50% reduction in apoptosis
FL5.12IL-3 DeprivationIC50 = 28 nMNot specifiedInhibition of MAC activity
FL5.12StaurosporineIC50 = 2.5 µMNot specifiedBlockade of cytochrome c release
HeLatBid injection0.5 mMPre-treatmentInhibition of Bax relocation to mitochondria

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of this compound.

Protocol 1: Induction of Apoptosis and Inhibition with this compound

This protocol describes a general procedure for inducing apoptosis in a cell culture model and treating with this compound to assess its inhibitory effect.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for approximately 70-80% confluency at the time of the experiment.

  • IMAC2 Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing this compound. A 1-hour pre-treatment is a good starting point.

  • Induction of Apoptosis: Following the pre-treatment, add the apoptosis-inducing agent to the wells at its predetermined effective concentration.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 12-24 hours). This time will need to be optimized for your specific cell line and inducer.

  • Apoptosis Assay: Harvest the cells and perform an apoptosis assay according to the manufacturer's instructions. A common method is Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Protocol 2: Cytochrome c Release Assay (Western Blotting)

This protocol details how to assess the effect of this compound on the release of cytochrome c from the mitochondria.

Materials:

  • Treated and untreated cells

  • Mitochondria/Cytosol Fractionation Kit

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cytochrome c

  • Primary antibody against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH) for loading and fractionation control.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Fractionation: Following treatment with the apoptosis inducer and this compound, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of both the mitochondrial and cytosolic fractions.

  • Western Blotting:

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cytochrome c overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Analyze the levels of cytochrome c in the cytosolic and mitochondrial fractions. Effective inhibition by this compound will result in a decrease in cytochrome c in the cytosolic fraction of treated cells compared to the control group. Use the mitochondrial and cytosolic markers to confirm the purity of your fractions.

Visualizations

Signaling Pathway

IMAC2_Mechanism cluster_0 Apoptotic Stimuli cluster_1 Mitochondrion cluster_2 Cytosol Apoptotic_Stimuli e.g., Staurosporine, IL-3 Deprivation Bax_Bak Bax/Bak Activation & Oligomerization Apoptotic_Stimuli->Bax_Bak MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Bax_Bak->MAC Cytochrome_c_Release Cytochrome c Release MAC->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome Caspase_Cascade Caspase Cascade Activation (Caspase-3, -7) Apoptosome->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis IMAC2 This compound IMAC2->MAC

Caption: Mechanism of this compound in inhibiting the intrinsic apoptotic pathway.

Experimental Workflow

Experimental_Workflow Start Start Experiment Cell_Culture Seed and Culture Cells Start->Cell_Culture Pre-treatment Pre-treat with this compound Cell_Culture->Pre-treatment Induction Induce Apoptosis Pre-treatment->Induction Incubation Incubate for Optimized Duration Induction->Incubation Harvest Harvest Cells Incubation->Harvest Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI Staining) Harvest->Apoptosis_Assay Cytochrome_c_Assay Perform Cytochrome c Release Assay (e.g., Western Blot) Harvest->Cytochrome_c_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cytochrome_c_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing the anti-apoptotic effect of IMAC2.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No inhibition of apoptosis observed 1. Suboptimal IMAC2 Concentration: The concentration of IMAC2 may be too low to be effective in your cell line.1. Perform a dose-response curve to determine the optimal concentration of IMAC2 for your specific cell line and apoptosis inducer. Start with a range from nanomolar to low micromolar concentrations.
2. Inadequate Incubation Time: The pre-treatment or treatment time may not be sufficient.2. Optimize the incubation times. A 1-hour pre-treatment is a good starting point, but this may need to be adjusted. The treatment time should be long enough to observe significant apoptosis in the control group.
3. Compound Instability: The IMAC2 stock solution may have degraded.3. Prepare fresh stock solutions of IMAC2 in DMSO. Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C) to avoid degradation from multiple freeze-thaw cycles.
4. Ineffective Apoptosis Induction: The apoptosis inducer may not be working effectively.4. Confirm that your apoptosis inducer is working as expected by including a positive control (inducer only) and assessing the level of apoptosis.
High background apoptosis in control 1. Cell Health: Cells may be unhealthy or stressed before the experiment.1. Ensure that you are using healthy, low-passage number cells. Avoid letting cells become over-confluent.
2. DMSO Toxicity: The concentration of DMSO in the final culture medium may be too high.2. Keep the final concentration of DMSO in the culture medium below 0.1% to minimize solvent toxicity.
Inconsistent results 1. Experimental Variability: Inconsistent cell numbers, reagent concentrations, or incubation times.1. Maintain consistency in all experimental steps. Use a cell counter to ensure accurate cell seeding. Prepare master mixes of reagents to minimize pipetting errors. Use timers to ensure consistent incubation periods.
2. Assay Performance: Issues with the apoptosis detection assay itself.2. Ensure that the apoptosis assay is performed according to the manufacturer's protocol. Include all necessary controls (e.g., unstained cells, single-stained controls for flow cytometry) to properly set up and analyze the data.
Difficulty in detecting cytochrome c release 1. Inefficient Fractionation: Poor separation of mitochondrial and cytosolic fractions.1. Use a high-quality fractionation kit and follow the protocol carefully. After fractionation, run a western blot with mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers to check the purity of your fractions.
2. Low Protein Levels: The amount of released cytochrome c may be below the detection limit of the western blot.2. Increase the amount of protein loaded onto the gel. You can also try more sensitive detection methods.

References

troubleshooting inconsistent results with IMAC2 Hydrochloride treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMAC2 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues encountered with the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). By inhibiting MAC, it blocks the release of cytochrome c from the mitochondria, which is a key step in the intrinsic pathway of apoptosis. This action results in an anti-apoptotic effect.

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. For in vivo experiments, a co-solvent system is often necessary. A typical formulation might involve a combination of DMSO, PEG300, Tween 80, and saline or PBS. It is crucial to consult the manufacturer's datasheet for specific solubility information.

Q3: How should I store this compound solutions?

A3: Stock solutions of this compound should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use. Always refer to the product-specific guidelines for optimal storage conditions and stability information.

Troubleshooting Inconsistent Results

Issue 1: Variable Anti-Apoptotic Effects

You are observing inconsistent levels of apoptosis inhibition in your cell-based assays despite using the same concentration of this compound.

  • Possible Cause 1: Incomplete Dissolution of this compound.

    • Solution: this compound can have limited solubility. Ensure complete dissolution of the compound when preparing your stock and working solutions. Gentle warming (to no more than 37°C) and sonication can aid in dissolving the compound. Visually inspect the solution for any precipitate before use.

  • Possible Cause 2: Degradation of this compound.

    • Solution: Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid using working solutions that have been stored for extended periods, especially at room temperature. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

  • Possible Cause 3: Variability in Cell Health and Density.

    • Solution: Ensure that your cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments. Stressed or overly confluent cells may respond differently to pro-apoptotic stimuli and this compound treatment.

  • Possible Cause 4: Fluctuation in Treatment Incubation Time.

    • Solution: Adhere to a strict and consistent incubation time for this compound treatment and the apoptosis-inducing agent across all replicates and experiments.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

You are observing cell death or morphological changes that are not consistent with the expected anti-apoptotic effect of this compound.

  • Possible Cause 1: High Concentration of DMSO.

    • Solution: The concentration of the solvent, typically DMSO, in the final cell culture medium can be toxic to some cell lines. Prepare a vehicle control with the same final concentration of DMSO to assess its effect on your cells. Aim to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.

  • Possible Cause 2: Off-Target Effects of this compound.

    • Solution: While this compound is a potent MAC inhibitor, high concentrations may lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration that provides the desired anti-apoptotic effect without causing non-specific toxicity. Consider including additional control experiments to investigate other potential cellular pathways that might be affected.

  • Possible Cause 3: Contamination of Cell Culture.

    • Solution: Regularly check your cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma), which can induce stress and cell death, confounding the experimental results.

Data Summary

Table 1: Solubility and Storage of this compound

ParameterRecommendationNotes
Stock Solution Solvent DMSOPrepare a high-concentration stock (e.g., 10-50 mM).
In Vivo Formulation Co-solvent system (e.g., DMSO, PEG300, Tween 80, Saline)The final concentration of each solvent should be optimized for solubility and animal tolerance.
Stock Solution Storage -20°C or -80°C in aliquotsAvoid repeated freeze-thaw cycles.
Working Solution Prepare fresh for each experimentDilute the stock solution in the appropriate cell culture medium or vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound should be obtained from the supplier).

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • To facilitate dissolution, vortex the solution and, if necessary, sonicate in a water bath for short intervals or gently warm the solution to 37°C.

  • Visually confirm that all the powder has dissolved completely.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

IMAC2_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Bax_Bak Bax/Bak Pore Formation MAC Mitochondrial Apoptosis-Induced Channel (MAC) Bax_Bak->MAC Forms Cytochrome_c_mito Cytochrome c (in Mitochondrion) Cytochrome_c_cyto Cytochrome c (Released) MAC->Cytochrome_c_cyto Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV, Chemotherapy) Apoptotic_Stimuli->Bax_Bak IMAC2 This compound IMAC2->MAC Inhibits Apoptosome Apoptosome Formation Cytochrome_c_cyto->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Dissolution Verify Complete Dissolution (Sonication/Warming) Start->Check_Dissolution Check_Stability Assess Solution Stability (Fresh Preparation) Check_Dissolution->Check_Stability Dissolution OK Implement_Solution Implement Corrective Actions Check_Dissolution->Implement_Solution Precipitate Found Check_Cell_Health Evaluate Cell Health & Density (Consistent Culture) Check_Stability->Check_Cell_Health Stability OK Check_Stability->Implement_Solution Degradation Suspected Check_Controls Review Experimental Controls (Vehicle, Dose-Response) Check_Cell_Health->Check_Controls Cells OK Check_Cell_Health->Implement_Solution Inconsistent Culture Identify_Cause Identify Likely Cause Check_Controls->Identify_Cause Controls OK Check_Controls->Implement_Solution Control Issues Identify_Cause->Implement_Solution Re_run_Experiment Re-run Experiment Implement_Solution->Re_run_Experiment

IMAC2 Hydrochloride precipitation in stock solutions and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for IMAC2 Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Troubleshooting Guide: this compound Precipitation in Stock Solutions

Precipitation of this compound from stock solutions can be a frustrating issue. This guide provides a systematic approach to identifying the cause and resolving the problem.

Problem: Precipitate is observed in my this compound stock solution.

Potential Cause Troubleshooting Steps Recommended Action
Improper Dissolution 1. Was the recommended solvent (DMSO) used? 2. Was the solution vortexed or sonicated until fully dissolved?Re-dissolve the precipitate by warming the solution to 37°C and sonicating for 10-15 minutes. If the precipitate remains, consider preparing a fresh stock solution following the detailed protocol below.
Solvent Quality 1. Was anhydrous, high-purity DMSO used? 2. Has the DMSO been stored properly to prevent moisture absorption?Use a fresh, unopened bottle of anhydrous DMSO. Store DMSO in small aliquots, tightly sealed, and with desiccant to prevent water absorption, which can decrease the solubility of hydrophobic compounds.[1][2]
Concentration Exceeds Solubility 1. What is the concentration of your stock solution? 2. Have you tried preparing a more dilute stock solution?While the exact solubility limit in various conditions is not published, if you are working with high concentrations, try preparing a stock solution at a lower concentration (e.g., 10 mM).
Storage Conditions 1. At what temperature is the stock solution stored? 2. How many freeze-thaw cycles has the solution undergone?Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
pH Shift Upon Dilution 1. Is the precipitate forming after dilution into an aqueous buffer?This compound is a salt of a weak base and its solubility is pH-dependent. Diluting a DMSO stock into a neutral or basic aqueous buffer can cause the less soluble free base to precipitate. Perform serial dilutions in DMSO first before adding to the final aqueous medium.[1][4]
Compound Degradation 1. How old is the stock solution? 2. Has the solution been exposed to light for extended periods?The carbazole structure may be susceptible to oxidation. Protect stock solutions from light. If the stock solution is old, it is recommended to prepare a fresh solution.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).

2. What is the maximum recommended concentration for a stock solution?

While a definitive maximum solubility is not available, preparing stock solutions at concentrations of 10-20 mM in DMSO is a common practice for many small molecules. If you experience precipitation, try preparing a more dilute stock solution.

3. How should I store my this compound stock solution to prevent precipitation?

To prevent precipitation and degradation, it is crucial to store your stock solution properly. Follow these guidelines:

  • Aliquot: Divide your stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Temperature: For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[3]

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the vials in foil.

  • Moisture Prevention: Ensure your DMSO is anhydrous and the vials are tightly sealed to prevent moisture absorption.

4. My compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

This is a common issue for hydrophobic compounds dissolved in DMSO. To prevent precipitation upon dilution into aqueous solutions:

  • Perform Serial Dilutions in DMSO: First, perform any necessary serial dilutions of your stock solution in DMSO to get closer to your final working concentration.

  • Gradual Addition: Add the diluted DMSO solution dropwise to your aqueous buffer while gently vortexing. This gradual addition can help prevent the compound from crashing out of solution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in your experiment.[3]

5. Can I use sonication or warming to help dissolve my this compound?

Yes, if you are having trouble dissolving the compound, you can warm the vial to 37°C and use an ultrasonic bath for a short period (10-15 minutes).[5] However, avoid excessive heating, as it may degrade the compound.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh out X mg of this compound (where X is 10 * molecular weight in g/mol / 1000).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.

  • Dissolution: a. Tightly cap the vial and vortex thoroughly for 1-2 minutes. b. If the compound is not fully dissolved, place the vial in a sonicator bath at room temperature for 10-15 minutes. c. Visually inspect the solution to ensure there are no visible particles. If needed, briefly warm the solution to 37°C and repeat sonication.

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. b. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Visualizations

Signaling Pathway: this compound Inhibition of the Mitochondrial Apoptosis Pathway

IMAC2_Pathway IMAC2 Inhibition of Mitochondrial Apoptosis Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, stress) Bax_Bak Bax/Bak Activation and Oligomerization Apoptotic_Stimuli->Bax_Bak MAC Mitochondrial Apoptosis-Induced Channel (MAC) Formation Bax_Bak->MAC Cytochrome_c Cytochrome c Release MAC->Cytochrome_c IMAC2 This compound IMAC2->MAC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Executioner Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound inhibits the formation of the Mitochondrial Apoptosis-Induced Channel (MAC).

Experimental Workflow: Preparing and Using this compound Stock Solution

Experimental_Workflow Workflow for this compound Stock Solution Start Start: Obtain IMAC2 Hydrochloride Powder Weigh Weigh Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex_Sonicate Vortex and/or Sonicate (Warm to 37°C if needed) Dissolve->Vortex_Sonicate Check_Solubility Visually Confirm Complete Dissolution Vortex_Sonicate->Check_Solubility Check_Solubility->Vortex_Sonicate No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Store Store at -20°C or -80°C Aliquot->Store Dilute Dilute in Experiment Store->Dilute Precipitate_Check Precipitation upon Aqueous Dilution? Dilute->Precipitate_Check Troubleshoot Troubleshoot: - Serial dilution in DMSO - Gradual addition Precipitate_Check->Troubleshoot Yes Experiment Proceed with Experiment Precipitate_Check->Experiment No Troubleshoot->Dilute

Caption: A logical workflow for preparing and using this compound stock solutions.

References

Technical Support Center: Addressing Variability in Apoptosis Assays with IMAC2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "IMAC2 Hydrochloride" is not publicly available. This guide provides general troubleshooting advice and protocols for common apoptosis assays that can be adapted for use with novel compounds like this compound. All quantitative data presented is illustrative.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when observing high variability in my apoptosis assay results?

A1: The first step is to verify the health and consistency of your cell culture. Ensure cells are in the logarithmic growth phase and have consistent passage numbers. Poor cell health can lead to spontaneous apoptosis, causing high background and variability.[1] Always include both positive and negative controls in your experimental setup to ensure the assay is performing as expected.

Q2: How can I be sure that this compound is inducing apoptosis and not necrosis?

A2: It is crucial to use an assay that can distinguish between different stages of cell death. The Annexin V/PI assay is widely used for this purpose.[2] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers.[2] Comparing results from a time-course experiment can help differentiate between these states.

Q3: Can the solvent used to dissolve this compound affect the apoptosis assay?

A3: Yes, the vehicle control is critical. Solvents like DMSO can induce apoptosis at higher concentrations. It is recommended to keep the final concentration of organic solvents, such as DMSO, below 0.5% and to always include a vehicle-only control to assess any solvent-induced effects.[3]

Q4: My adherent cells are detaching after treatment with this compound. How should I handle them?

A4: Apoptotic adherent cells will detach and float in the culture medium. It is essential to collect both the supernatant and the adherent cells to avoid underestimating the apoptotic population.[1][3] Be gentle when harvesting adherent cells; avoid harsh trypsinization, which can damage cell membranes and lead to false positive results. Using a gentle, EDTA-based dissociation buffer is recommended.[1][2]

Troubleshooting Guides

Annexin V/PI Staining

Issue 1: High percentage of Annexin V positive cells in the negative control group.

  • Possible Cause:

    • Cells were harvested too harshly, causing membrane damage.

    • Cells were overgrown or starved, leading to spontaneous apoptosis.[1]

    • Contamination in the cell culture.

  • Solution:

    • Use a gentle cell detachment method.

    • Ensure cells are healthy and subcultured regularly.

    • Check for contamination (e.g., mycoplasma).

Issue 2: No significant increase in Annexin V positive cells after treatment with this compound.

  • Possible Cause:

    • The concentration of this compound or the incubation time was insufficient to induce apoptosis.

    • The apoptotic cells in the supernatant were discarded.[1]

    • The assay reagents have degraded due to improper storage.

  • Solution:

    • Perform a dose-response and time-course experiment to determine optimal conditions.

    • Always collect and analyze the supernatant along with the adherent cells.

    • Use a positive control to verify the functionality of the assay kit.[1]

Caspase Activity Assays

Issue 1: High background signal in the colorimetric/fluorometric assay.

  • Possible Cause:

    • Cell lysate is too concentrated.

    • Non-specific cleavage of the caspase substrate.

  • Solution:

    • Dilute the cell lysate and re-measure the activity.

    • Confirm caspase activation using an alternative method, such as Western blotting for cleaved caspase-3.

Issue 2: No detectable caspase activity post-treatment.

  • Possible Cause:

    • The timing of the assay is incorrect; caspase activation is transient.

    • The apoptotic pathway induced by this compound may not involve the specific caspase being assayed.

  • Solution:

    • Perform a time-course experiment to identify the peak of caspase activation.

    • Investigate the involvement of different caspases (e.g., initiator caspases like caspase-8 or -9).

TUNEL Assay

Issue 1: High background or non-specific staining.

  • Possible Cause:

    • Excessive enzyme (TdT) concentration or prolonged incubation.[4]

    • Improper fixation or permeabilization.

  • Solution:

    • Titrate the TdT enzyme concentration and optimize the incubation time.

    • Ensure fixation and permeabilization steps are performed correctly according to the protocol.

Issue 2: Weak or no signal in the positive control.

  • Possible Cause:

    • Inactive TdT enzyme or degraded reagents.[4]

    • Insufficient permeabilization, preventing the enzyme from reaching the nucleus.

  • Solution:

    • Use fresh reagents and store them correctly.

    • Optimize the permeabilization step; for example, by adjusting the concentration of Triton X-100.[5]

Quantitative Data Summary

The following tables present illustrative data for a hypothetical experiment with this compound. Researchers should generate their own data to determine the specific effects of their compound.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in HCT-116 Cells (24-hour treatment)

IMAC2 HCl (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.510.1 ± 2.24.3 ± 1.1
560.3 ± 4.225.8 ± 3.113.9 ± 2.5
1035.1 ± 5.145.5 ± 4.519.4 ± 3.8
2515.8 ± 3.850.2 ± 5.334.0 ± 4.7

Table 2: Time-Course of Caspase-3 Activation by 10 µM this compound

Time (hours)Caspase-3 Activity (Fold Change vs. Control)
01.0 ± 0.1
41.8 ± 0.3
83.5 ± 0.6
124.2 ± 0.5
242.1 ± 0.4

Experimental Protocols & Visualizations

General Workflow for Assessing Apoptosis

The following diagram illustrates a typical workflow for investigating the apoptotic effects of a compound like this compound.

G cluster_prep Cell Preparation & Treatment cluster_assay Apoptosis Assays cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed & Culture Cells treatment 2. Treat with IMAC2 HCl (Dose-Response / Time-Course) cell_culture->treatment controls 3. Prepare Controls (Vehicle, Positive, Negative) treatment->controls annexin Annexin V / PI Staining controls->annexin caspase Caspase Activity Assay controls->caspase tunel TUNEL Assay controls->tunel flow Flow Cytometry annexin->flow plate_reader Plate Reader caspase->plate_reader tunel->flow microscopy Fluorescence Microscopy tunel->microscopy quantify Quantify & Analyze Data flow->quantify microscopy->quantify plate_reader->quantify

Caption: General experimental workflow for apoptosis assessment.

Apoptosis Signaling Pathways

This compound may induce apoptosis through one of two main pathways: the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway. Both converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., IMAC2 HCl) bcl2 Bcl-2 Family Regulation (Bax/Bak vs Bcl-2/Bcl-xL) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic and extrinsic apoptosis pathways.

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Induce Apoptosis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Harvest Cells:

    • Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Carefully collect the culture medium containing detached apoptotic cells. Wash the adherent layer with PBS, then detach gently using an EDTA-based buffer. Combine with the collected medium.

  • Wash Cells: Wash the collected cells once with cold PBS. Centrifuge and discard the supernatant.[2]

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[2]

  • Stain: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analyze: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[6]

Troubleshooting Logic for Annexin V Assay

This diagram provides a decision-making process for troubleshooting common issues with Annexin V/PI assays.

G start Start: Unexpected Annexin V Results q1 Is the positive control working? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes res1 Check reagent storage & expiration. Verify positive control induction method. Use a new assay kit. a1_no->res1 q2 Is the negative (vehicle) control showing high apoptosis? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res2 Review cell culture health. Use gentler cell harvesting techniques. Check for solvent toxicity. a2_yes->res2 q3 Are treated samples not showing significant apoptosis? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Optimize IMAC2 HCl dose & time. Ensure supernatant was collected. Consider alternative cell death pathways. a3_yes->res3 end Results are likely valid. Proceed with analysis. a3_no->end

Caption: Troubleshooting decision tree for Annexin V assays.

References

IMAC2 Hydrochloride Interference with Fluorescent Probes: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from IMAC2 Hydrochloride when using fluorescent probes in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence microscopy?

This compound is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). Its chemical structure, 3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole, contains a carbazole moiety. Carbazole and its derivatives are known to be inherently fluorescent, typically emitting light in the blue region of the spectrum.[1][2] This intrinsic fluorescence, often referred to as autofluorescence in a biological context, can be a source of interference in fluorescence microscopy by adding unwanted background signal.

Q2: What are the potential types of interference I might observe?

There are two primary ways this compound could interfere with your fluorescent probes:

  • Autofluorescence: this compound itself may fluoresce, creating a background signal that can obscure the signal from your intended fluorescent probe, especially if they emit in a similar spectral range.

  • Spectral Overlap: The emission spectrum of this compound may overlap with the emission spectrum of your fluorescent probe. This "bleed-through" can lead to false-positive signals, where the fluorescence from this compound is incorrectly attributed to your probe.

Q3: I am observing high background fluorescence in my control samples containing this compound but no fluorescent probe. What should I do?

This is a strong indication that this compound is autofluorescent under your experimental conditions. Please refer to the Troubleshooting Guide for Autofluorescence below.

Q4: My signal in the experimental channel is much higher than expected after adding this compound. How can I determine if this is a real signal or interference?

This could be due to spectral overlap. You will need to perform control experiments to dissect the source of the signal. The Troubleshooting Guide for Spectral Overlap below provides detailed steps to address this issue.

Troubleshooting Guides

Guide 1: Troubleshooting Autofluorescence from this compound

If you suspect autofluorescence from this compound is impacting your results, follow these steps:

Step 1: Characterize the Autofluorescence

  • Action: Prepare a sample containing only your cells/tissue and this compound at the working concentration. Omit your fluorescent probe.

  • Procedure: Image this sample using the same filter sets and imaging parameters (e.g., excitation wavelength, exposure time) you use for your experimental samples.

  • Expected Outcome: This will reveal the intensity and spectral properties of the autofluorescence from this compound.

Step 2: Minimize Excitation of Autofluorescence

  • Action: Based on the autofluorescence characterization, select fluorescent probes and filter sets that minimize the excitation of this compound.

  • Rationale: Since carbazole derivatives typically excite in the UV to blue range, using probes that excite at longer wavelengths (e.g., green, red, far-red) can often circumvent the problem.[3][4]

Step 3: Spectral Unmixing

  • Action: If your microscopy system has spectral imaging capabilities, you can use linear unmixing to computationally separate the autofluorescence signal from your probe's signal.[5]

  • Procedure: Acquire a reference spectrum of the this compound autofluorescence (from Step 1) and of your fluorescent probe. The software can then use these "spectral fingerprints" to distinguish the two signals in your experimental images.

Step 4: Background Subtraction

  • Action: As a simpler alternative to spectral unmixing, you can acquire an image of a control sample with this compound but without the fluorescent probe and subtract this background image from your experimental image.

  • Limitation: This method assumes the autofluorescence is uniform across the sample, which may not always be the case.

start High Background Fluorescence Observed char_auto Characterize Autofluorescence (Image sample with IMAC2 only) start->char_auto min_excite Minimize Excitation (Choose longer wavelength probes) char_auto->min_excite spectral_unmix Perform Spectral Unmixing (If available) min_excite->spectral_unmix bg_subtract Perform Background Subtraction min_excite->bg_subtract end_point Reduced Interference spectral_unmix->end_point bg_subtract->end_point

Caption: Troubleshooting workflow for autofluorescence.
Guide 2: Troubleshooting Spectral Overlap

If you suspect the emission of this compound is bleeding into your detection channel, follow these steps:

Step 1: Determine the Emission Spectrum of this compound

  • Action: If you have access to a spectrophotometer, measure the fluorescence emission spectrum of this compound in your experimental buffer.

  • Rationale: Knowing the emission profile will allow you to predict the degree of spectral overlap with your chosen fluorescent probes. An experimental protocol for this is provided below.

Step 2: Optimize Filter Selection

  • Action: Choose a filter set that maximizes the collection of your probe's fluorescence while minimizing the collection of this compound's fluorescence.

  • Strategy: Use a narrower bandpass emission filter to specifically isolate the peak emission of your probe. This may reduce your signal intensity, so you may need to compensate by increasing the exposure time or laser power.

Step 3: Sequential Imaging

  • Action: If you are imaging multiple fluorophores, acquire images for each channel sequentially rather than simultaneously.[6]

  • Procedure: For each channel, use only the excitation laser for that specific fluorophore. This prevents the excitation of this compound by lasers intended for other probes.

Step 4: Use Compensation Controls

  • Action: Prepare a sample with only this compound and a sample with only your fluorescent probe.

  • Procedure: Image both samples with all the filter sets you are using. This will allow you to quantify the percentage of bleed-through from the this compound autofluorescence into your probe's channel and vice versa. This bleed-through value can then be used to correct your experimental images.[7]

start Suspected Spectral Overlap measure_spectrum Measure IMAC2 Emission Spectrum start->measure_spectrum optimize_filters Optimize Emission Filters (Use narrower bandpass) measure_spectrum->optimize_filters seq_imaging Use Sequential Imaging optimize_filters->seq_imaging comp_controls Use Compensation Controls (Quantify bleed-through) seq_imaging->comp_controls end_point Corrected Signal comp_controls->end_point

Caption: Troubleshooting workflow for spectral overlap.

Data Presentation

Table 1: Predicted Spectral Properties of Carbazole Core and Recommended Probe Selection

PropertyPredicted Characteristics for Carbazole Moiety in IMAC2Recommendation for Probe Selection
Excitation Likely in the UV to blue range (~300-400 nm)Use fluorescent probes with excitation wavelengths >488 nm (e.g., FITC, TRITC, Alexa Fluor 594, Cy5).[3]
Emission Likely in the blue to cyan range (~350-500 nm)[1][2]Use fluorescent probes with emission wavelengths >520 nm.

Table 2: Summary of Troubleshooting Strategies

IssueStrategyPrincipleKey Advantage
Autofluorescence Use longer wavelength probesAvoid excitation of this compoundSimple and effective
Spectral UnmixingComputationally separate signals based on spectral fingerprintsHighly accurate for overlapping spectra[5]
Background SubtractionSubtract the autofluorescence signal from a control imageEasy to implement
Spectral Overlap Narrower Emission FiltersBlock bleed-through from this compoundDirect reduction of interference
Sequential ImagingExcite one fluorophore at a timePrevents cross-excitation[6]
CompensationMathematically correct for bleed-throughQuantitative correction

Experimental Protocols

Protocol 1: Measurement of Absorbance and Fluorescence Spectra of this compound

This protocol outlines the steps to determine the spectral properties of this compound using a standard spectrophotometer and fluorometer.

Materials:

  • This compound

  • Experimental buffer (the same buffer used in your microscopy experiments)

  • UV-transparent cuvettes (for absorbance)

  • Fluorescence cuvettes

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare Working Solutions: Dilute the stock solution in your experimental buffer to the same working concentration used in your microscopy experiments. Also, prepare a blank sample containing only the experimental buffer.

  • Measure Absorbance Spectrum: a. Use the blank sample to zero the spectrophotometer. b. Measure the absorbance of the this compound solution from ~250 nm to ~600 nm.[8] c. Identify the wavelength(s) of maximum absorbance (λmax).

  • Measure Fluorescence Emission Spectrum: a. Set the excitation wavelength of the fluorometer to the λmax determined in the previous step. If there are multiple absorbance peaks, measure the emission spectrum for each. b. Scan the emission from a wavelength slightly longer than the excitation wavelength to ~800 nm. c. Identify the wavelength of maximum fluorescence emission.

  • Measure Fluorescence Excitation Spectrum: a. Set the emission wavelength of the fluorometer to the peak emission wavelength identified in the previous step. b. Scan the excitation wavelength from ~250 nm up to the emission wavelength. c. The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength for the observed fluorescence.

By following these troubleshooting guides and protocols, researchers can effectively identify, manage, and correct for potential interference from this compound in their fluorescence microscopy experiments, leading to more accurate and reliable data.

References

Validation & Comparative

A Comparative Guide: IMAC2 Hydrochloride versus Bcl-2 Inhibitors for Apoptosis Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis regulation, the ability to selectively control cell death pathways is a cornerstone of therapeutic development, particularly in oncology and immunology. This guide provides a detailed comparison of two distinct classes of apoptosis modulators: IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), and the well-established family of Bcl-2 inhibitors. By examining their mechanisms of action, supporting experimental data, and relevant protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.

At a Glance: Key Differences and Mechanisms of Action

This compound and Bcl-2 inhibitors represent two divergent strategies for modulating the intrinsic pathway of apoptosis. Bcl-2 inhibitors are pro-apoptotic agents designed to initiate cell death, primarily in cancer cells that overexpress anti-apoptotic Bcl-2 family proteins. In contrast, this compound is an anti-apoptotic agent that acts downstream to prevent the execution of apoptosis by directly blocking the mitochondrial apoptosis-induced channel (MAC).

FeatureThis compoundBcl-2 Inhibitors (e.g., Venetoclax, ABT-737)
Primary Target Mitochondrial Apoptosis-Induced Channel (MAC)Anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Bcl-w)
Mechanism of Action Directly blocks the MAC, preventing the release of cytochrome c from the mitochondria.Act as BH3 mimetics, binding to and inhibiting anti-apoptotic Bcl-2 proteins, thereby releasing pro-apoptotic proteins (Bax, Bak) to induce mitochondrial outer membrane permeabilization (MOMP).
Effect on Apoptosis Anti-apoptotic (inhibits apoptosis)Pro-apoptotic (induces apoptosis)
Therapeutic Potential Neuroprotective and cardioprotective applications, research tool to study the final stages of apoptosis.Anti-cancer therapies, particularly for hematological malignancies.

Signaling Pathways and Points of Intervention

The intrinsic apoptosis pathway is a tightly regulated cascade of molecular events culminating in cell death. Bcl-2 inhibitors and this compound intervene at different critical junctures of this pathway.

cluster_Bcl2 Bcl-2 Inhibitor Action cluster_MAC This compound Action Bcl2_Inhibitors Bcl-2 Inhibitors (e.g., Venetoclax) Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Bcl2_Inhibitors->Anti_Apoptotic inhibit Pro_Apoptotic Pro-apoptotic Proteins (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic sequester MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP IMAC2 This compound MAC Mitochondrial Apoptosis-Induced Channel (MAC) IMAC2->MAC inhibits Cytochrome_c Cytochrome c release MAC->Cytochrome_c Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Apoptotic_Stimuli->Pro_Apoptotic MOMP->MAC Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of intrinsic apoptosis, highlighting the distinct points of intervention for Bcl-2 inhibitors and this compound.

Comparative Experimental Data

A direct quantitative comparison of the pro-apoptotic efficacy of Bcl-2 inhibitors and the anti-apoptotic efficacy of this compound is challenging due to their opposing effects. However, by examining their performance in the same cell line, the IL-3-dependent murine pro-B lymphocyte cell line FL5.12, we can infer their relative potencies in modulating apoptosis.

CompoundTargetCell LineAssayEndpointResult
This compound MACFL5.12Apoptosis Assay (following IL-3 withdrawal)Inhibition of ApoptosisIC50: 28 nM[1]
ABT-737 Bcl-2, Bcl-xL, Bcl-wFL5.12Cell Viability AssayInduction of ApoptosisIC50: ~500 nM (in combination with doxorubicin)[2]
Venetoclax (ABT-199) Bcl-2FL5.12Apoptosis AssayInduction of ApoptosisData in FL5.12 cells not readily available in public literature.
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-wVarious Cancer Cell LinesCell Viability / Apoptosis AssaysInduction of ApoptosisIC50 values vary widely depending on the cell line (nM to µM range).[3][4]

Note: The IC50 for ABT-737 in FL5.12 cells was determined in the presence of doxorubicin, which may influence its potency. Data for Venetoclax specifically in FL5.12 cells is not widely published, highlighting a gap in direct comparative data.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound and Bcl-2 inhibitors.

Mitochondrial Apoptosis-Induced Channel (MAC) Activity Assay (Patch-Clamp)

This technique directly measures the activity of the MAC in the outer mitochondrial membrane.

cluster_protocol MAC Patch-Clamp Protocol start Isolate Mitochondria from FL5.12 cells induce Induce Apoptosis (e.g., IL-3 withdrawal) start->induce patch Perform Patch-Clamp on outer mitochondrial membrane induce->patch record Record Channel Activity patch->record analyze Analyze Conductance and Open Probability record->analyze treat Apply this compound record->treat observe Observe Inhibition of MAC activity treat->observe

Caption: Workflow for assessing MAC activity using the patch-clamp technique.

Methodology:

  • Mitochondrial Isolation: Mitochondria are isolated from control and apoptosis-induced FL5.12 cells by differential centrifugation.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the outer mitochondrial membrane. The electrical current across the membrane is then recorded.

  • Data Acquisition: Channel openings and closings are recorded as changes in current. The conductance and open probability of the MAC are calculated.

  • Inhibitor Application: this compound is added to the recording chamber to observe its effect on MAC activity. A reduction in channel conductance and open probability indicates inhibition.[5][6][7][8]

Cytochrome c Release Assay (Western Blot)

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Methodology:

  • Cell Treatment: FL5.12 cells are treated with an apoptosis-inducing agent in the presence or absence of the test compound (e.g., this compound or a Bcl-2 inhibitor).

  • Cell Fractionation: The cells are lysed, and the cytosolic and mitochondrial fractions are separated by differential centrifugation.

  • Protein Quantification: The protein concentration of each fraction is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from the cytosolic and mitochondrial fractions are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for cytochrome c, followed by a secondary antibody conjugated to an enzyme for detection.

  • Analysis: The amount of cytochrome c in the cytosolic fraction is quantified to determine the extent of its release from the mitochondria.[4]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining (Flow Cytometry)

This is a widely used method to quantify the percentage of apoptotic and necrotic cells in a population.

Methodology:

  • Cell Treatment: Cells are treated with the pro-apoptotic (Bcl-2 inhibitors) or anti-apoptotic (this compound in the context of an apoptotic stimulus) compound.

  • Staining: Cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound and Bcl-2 inhibitors offer distinct and opposing approaches to the modulation of apoptosis. Bcl-2 inhibitors, by targeting the upstream Bcl-2 family of proteins, are potent inducers of apoptosis and have shown significant clinical success in treating certain cancers. Their pro-apoptotic efficacy can be readily assessed using standard cell viability and apoptosis assays.

This compound, on the other hand, represents a more targeted approach to inhibiting the final execution step of mitochondrial apoptosis by blocking the MAC. Its anti-apoptotic nature makes it a valuable research tool for dissecting the downstream events of the apoptotic cascade and holds potential for therapeutic applications where preventing cell death is desired, such as in neurodegenerative diseases or ischemia-reperfusion injury.

The choice between these two classes of modulators will ultimately depend on the specific research question or therapeutic goal. For inducing cell death in cancer cells, Bcl-2 inhibitors are the clear choice. For studying the mechanics of mitochondrial permeabilization or for applications requiring the prevention of apoptosis, this compound and other MAC inhibitors present a promising avenue of investigation. Further research, particularly direct comparative studies in relevant disease models, is necessary to fully elucidate the therapeutic potential of both classes of compounds.

References

Validating the Specificity of IMAC2 Hydrochloride for the Mitochondrial Apoptosis-Induced Channel (MAC)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate landscape of apoptosis research, the Mitochondrial Apoptosis-Induced Channel (MAC) has emerged as a critical gateway controlling the release of cytochrome c and the subsequent activation of the caspase cascade. The selective inhibition of this channel presents a promising therapeutic strategy for a range of diseases characterized by excessive apoptosis. IMAC2 Hydrochloride is a potent inhibitor of MAC, and this guide provides a comprehensive, data-driven comparison of its specificity against other known MAC inhibitors, offering researchers and drug development professionals a clear perspective on its performance.

Potency in Focus: A Head-to-Head Comparison

The efficacy of a MAC inhibitor is primarily determined by its potency, typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. This compound demonstrates significant potency with an IC50 of 28 nM[1][2][3]. To contextualize this, we compare it with other compounds reported to inhibit MAC.

InhibitorTargetIC50
This compound Mitochondrial Apoptosis-Induced Channel (MAC) 28 nM [1][2][3]
DibucaineMitochondrial Apoptosis-Induced Channel (MAC)39 µM
PropranololMitochondrial Apoptosis-Induced Channel (MAC)52 µM
TrifluoperazineMitochondrial Apoptosis-Induced Channel (MAC)0.9 µM
Bax Channel Inhibitor 1 (Bci1)Bax Channel0.81 µM[4]
Bax Channel BlockerBax Channel3.3 µM (tBID-mediated Bax activation)

As the data indicates, this compound is substantially more potent in inhibiting MAC than other reported small molecules such as Dibucaine, Propranolol, and Trifluoperazine. While Bax channel inhibitors also play a role in modulating mitochondrial outer membrane permeabilization, their direct target is the Bax protein, a key component in MAC formation[4].

The Intrinsic Apoptotic Pathway and MAC's Central Role

The intrinsic pathway of apoptosis is triggered by cellular stress, leading to the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return in the cell death process[5][6]. This permeabilization is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins, where pro-apoptotic members like Bax and Bak form the MAC[5][7]. The formation of MAC allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol[7][8]. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade, ultimately leading to cell death[8].

cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_cyto Cytosol Stress DNA Damage, Oxidative Stress, ER Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak activates MAC MAC Formation (MOMP) Bax_Bak->MAC Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak inhibits CytoC_cyto Cytochrome c MAC->CytoC_cyto release CytoC_IMS Cytochrome c (Intermembrane Space) CytoC_IMS->MAC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC_cyto->Apoptosome Caspases Effector Caspases (Caspase-3, -7) Apoptosome->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes cluster_workflow Experimental Workflow Inhibitor Test Compound (e.g., this compound) Mito_Isolation Mitochondria Isolation Inhibitor->Mito_Isolation Cell_Viability Cell Viability Assay (e.g., MTT, Annexin V) Inhibitor->Cell_Viability CETSA Cellular Thermal Shift Assay (Target Engagement) Inhibitor->CETSA Specificity_Panel Specificity Panel (Off-target screening) Inhibitor->Specificity_Panel CytoC_Assay Cytochrome c Release Assay (Western Blot/ELISA) Mito_Isolation->CytoC_Assay Data_Analysis Data Analysis (IC50, Selectivity Profile) CytoC_Assay->Data_Analysis Cell_Viability->Data_Analysis CETSA->Data_Analysis Specificity_Panel->Data_Analysis

References

Unraveling the Species Cross-Reactivity of IMAC2 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the species-specific activity of a pharmacological inhibitor is paramount for the accurate interpretation of preclinical data and its translation to human clinical trials. This guide provides a comprehensive comparison of IMAC2 Hydrochloride, a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC), and its potential cross-reactivity across different species. The content is based on the available experimental data and bioinformatic analysis of its target proteins.

This compound is a small molecule inhibitor of the mitochondrial apoptosis-induced channel (MAC) with a reported IC50 of 28 nM.[1] The MAC is a key player in the intrinsic pathway of apoptosis, responsible for the release of cytochrome c from the mitochondria into the cytosol, a critical step that triggers the caspase cascade and programmed cell death. The formation of the MAC is primarily mediated by the pro-apoptotic Bcl-2 family proteins, Bax and Bak. Therefore, the cross-reactivity of this compound is intrinsically linked to the conservation of these target proteins across different species.

Delving into the Target: Conservation of Bax and Bak

The efficacy of a targeted inhibitor across different species hinges on the conservation of its molecular target. In the case of this compound, the targets are the Bax and Bak proteins that form the MAC. A structure-based sequence alignment of Bax and Bak proteins from various vertebrate species reveals a high degree of conservation in the domains crucial for their pro-apoptotic function, including the BH1, BH2, and BH3 domains. This high level of conservation, particularly in the regions responsible for homo-oligomerization and pore formation, suggests that the overall structure and function of the MAC are likely to be similar across these species. This, in turn, implies a higher probability of cross-reactivity for inhibitors that target the functional channel.

Performance Comparison: this compound and Alternatives

Direct experimental data on the cross-reactivity of this compound in different species is limited in the public domain. However, based on the high conservation of its target, it is plausible to hypothesize that this compound would exhibit activity in various mammalian species commonly used in preclinical research, such as mice and rats.

To provide a broader context, this guide includes a comparison with other known inhibitors of the MAC or its components, Bax and Bak.

InhibitorTargetMechanism of ActionReported IC50/EC50Known Species Cross-Reactivity
This compound Mitochondrial Apoptosis-induced Channel (MAC)Blocks cytochrome c release28 nM[1]Not explicitly reported, but high target conservation suggests probable cross-reactivity in mammals.
Bax Channel Blockers (e.g., V5) BaxInhibit Bax channel activity and cytochrome c releaseMicromolar rangeDemonstrated activity in rodent models.
Bak Inhibitors (e.g., BI-6C9) BakPrevents Bak activation and oligomerizationMicromolar rangeActivity reported in human and mouse cell lines.

Note: The potencies of different inhibitors should be compared with caution due to variations in experimental systems and conditions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound or other MAC inhibitors, a series of in vitro experiments can be performed using cells or isolated mitochondria from different species.

Key Experiment: Cytochrome c Release Assay

This assay directly measures the hallmark function of the MAC.

Principle: Upon induction of apoptosis, MAC formation leads to the release of cytochrome c from the intermembrane space of mitochondria into the cytosol. The amount of released cytochrome c can be quantified by Western blotting or ELISA.

Generalized Protocol:

  • Cell Culture and Treatment: Culture cells from the species of interest (e.g., human, mouse, rat) to the desired confluency. Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide) in the presence and absence of varying concentrations of the MAC inhibitor.

  • Cell Fractionation:

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer to swell the cells.

    • Homogenize the cells using a Dounce homogenizer or a needle and syringe to disrupt the plasma membrane while keeping the mitochondria intact.

    • Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Quantification of Cytochrome c:

    • Determine the protein concentration of the cytosolic fractions.

    • Perform Western blot analysis using an anti-cytochrome c antibody to detect the levels of cytochrome c in the cytosolic fractions.

    • Alternatively, use a species-specific cytochrome c ELISA kit for quantification.

  • Data Analysis: Compare the amount of cytochrome c released in the inhibitor-treated groups to the untreated control to determine the inhibitory effect.

Supporting Experiment: Mitochondrial Isolation and Functional Assays

Principle: Isolating mitochondria allows for the direct assessment of inhibitor effects on mitochondrial integrity and function, independent of upstream cellular signaling pathways.

Generalized Protocol for Mitochondrial Isolation:

  • Tissue/Cell Homogenization: Homogenize fresh tissue or cultured cells in an ice-cold mitochondrial isolation buffer.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate mitochondria from other cellular components.

  • Mitochondrial Pellet: The final high-speed centrifugation step will yield a pellet of isolated mitochondria.

  • Functional Assays: The isolated mitochondria can be used for various assays, including measuring changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or assessing mitochondrial swelling upon exposure to apoptotic stimuli and inhibitors.

Visualizing the Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the MAC signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.

MAC_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Intrinsic Stress Intrinsic Stress Bax/Bak Bax/Bak Intrinsic Stress->Bax/Bak activates Extrinsic Signals Extrinsic Signals Extrinsic Signals->Bax/Bak activates MAC MAC Formation Bax/Bak->MAC Anti-apoptotic\n(Bcl-2, Bcl-xL) Anti-apoptotic (Bcl-2, Bcl-xL) Anti-apoptotic\n(Bcl-2, Bcl-xL)->Bax/Bak inhibits Cytochrome c Cytochrome c MAC->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase Activation Caspase Activation Apoptosome->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis IMAC2_HCI IMAC2 HCl IMAC2_HCI->MAC inhibits

Caption: MAC Signaling Pathway and Point of Inhibition.

Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Select Species Select Species (e.g., Human, Mouse, Rat) Culture Cells or\nIsolate Mitochondria Culture Cells or Isolate Mitochondria Select Species->Culture Cells or\nIsolate Mitochondria Induce Apoptosis Induce Apoptosis Culture Cells or\nIsolate Mitochondria->Induce Apoptosis Treat with IMAC2 HCl\n(Dose-Response) Treat with IMAC2 HCl (Dose-Response) Induce Apoptosis->Treat with IMAC2 HCl\n(Dose-Response) Cytochrome c Release Assay Cytochrome c Release Assay Treat with IMAC2 HCl\n(Dose-Response)->Cytochrome c Release Assay Mitochondrial Function Assays Mitochondrial Function Assays Treat with IMAC2 HCl\n(Dose-Response)->Mitochondrial Function Assays Quantify Inhibition Quantify Inhibition Cytochrome c Release Assay->Quantify Inhibition Mitochondrial Function Assays->Quantify Inhibition Compare IC50 values\nacross species Compare IC50 values across species Quantify Inhibition->Compare IC50 values\nacross species

Caption: Experimental Workflow for Cross-Reactivity Assessment.

References

In Vivo Validation of Anti-Apoptotic Effects: A Comparative Guide to IMAC2 Hydrochloride and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-apoptotic effects of IMAC2 Hydrochloride against other established apoptosis inhibitors. While in vivo data for this compound is not yet publicly available, this document summarizes its potent in vitro activity and juxtaposes it with the demonstrated in vivo efficacy of alternative compounds targeting different nodes of the apoptotic signaling cascade. All quantitative data from cited studies are presented in structured tables, and detailed experimental protocols for key validation assays are provided.

Introduction to Apoptosis and a Novel Inhibitor, iMAC2

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The intrinsic pathway of apoptosis is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release is a commitment step in the apoptotic cascade.

A novel target in this pathway is the mitochondrial apoptosis-induced channel (MAC). iMAC2, an inhibitor of MAC, has demonstrated significant anti-apoptotic effects in in vitro studies by preventing the release of cytochrome c.[1] While "this compound" likely refers to the hydrochloride salt form of iMAC2, specific in vivo validation studies for this compound are not yet available in the public domain. This guide, therefore, presents the current understanding of iMAC2's mechanism and compares its in vitro potential with the established in vivo anti-apoptotic effects of three major classes of apoptosis inhibitors: Bcl-2 inhibitors, Inhibitor of Apoptosis Proteins (IAP) inhibitors, and caspase inhibitors.

Comparative Analysis of Anti-Apoptotic Compounds

This section compares the performance of iMAC2 (based on in vitro data) with Venetoclax (a Bcl-2 inhibitor), Birinapant (an IAP inhibitor), and Z-VAD-FMK (a pan-caspase inhibitor) based on their in vivo anti-apoptotic activities reported in preclinical studies.

Table 1: In Vitro Efficacy of iMAC2
CompoundTargetAssayCell LineKey FindingsReference
iMAC2Mitochondrial Apoptosis-induced Channel (MAC)Cytochrome c Release AssayFL5.12IC50 = 0.68 μM for inhibition of Bid-induced Bax activation and cytochrome c release.[1]
iMAC2Apoptosis Assay (Annexin V)FL5.12Reduced staurosporine-induced apoptosis by over 50%.[1]
Table 2: In Vivo Anti-Apoptotic Efficacy of Alternative Compounds
CompoundClassAnimal ModelDisease ModelKey Quantitative FindingsReference
VenetoclaxBcl-2 InhibitorMouse XenograftChronic Lymphocytic Leukemia (CLL)Significant reduction in CLL cells in blood and bone marrow. Apoptotic CLL cells detected in vivo 6-24 hours after a single dose.[2]
VenetoclaxBcl-2 InhibitorMouse XenograftAcute Myeloid Leukemia (AML)In combination with eltanexor, significantly decreased viability of primary AML cells ex vivo and reduced tumor growth in an AML patient-derived xenograft model.[3]
BirinapantIAP InhibitorMouse XenograftTriple-Negative Breast Cancer (TNBC)In combination with gemcitabine, significantly enhanced tumor growth inhibition and increased cleaved caspase-3 and cleaved PARP in tumors.[4][5]
BirinapantIAP InhibitorPatient-Derived XenograftMelanomaDemonstrated single-agent antitumor activity at well-tolerated doses.[6]
Z-VAD-FMKPan-Caspase InhibitorMouse ModelEndotoxic ShockSignificantly reduced LPS-induced mortality and decreased serum levels of pro-inflammatory cytokines.[7]
Z-VAD-FMKRat ModelRadiation-induced Neuronal InjuryNeuroprotectionDecreased the expression of cytochrome c in the hypoglossal nucleus following irradiation.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by iMAC2 and the compared alternative compounds.

Intrinsic Apoptosis Pathway and Inhibitor Targets cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade cluster_iap IAP Regulation DNA Damage DNA Damage BH3_only BH3-only proteins DNA Damage->BH3_only Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->BH3_only Bax_Bak Bax/Bak MAC MAC Bax_Bak->MAC Forms Bcl2 Bcl-2 Bcl2->Bax_Bak BH3_only->Bax_Bak Cytochrome_c Cytochrome c MAC->Cytochrome_c Release Smac_DIABLO Smac/DIABLO MAC->Smac_DIABLO Release Apoptosome Apoptosome Cytochrome_c->Apoptosome IAPs IAPs Smac_DIABLO->IAPs Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis IAPs->Caspase3 iMAC2 iMAC2 iMAC2->MAC Venetoclax Venetoclax Venetoclax->Bcl2 Birinapant Birinapant (SMAC mimetic) Birinapant->IAPs Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase3

Caption: Intrinsic apoptosis pathway and targets of iMAC2, Venetoclax, Birinapant, and Z-VAD-FMK.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments used to validate the anti-apoptotic effects of compounds in vivo.

In Vivo Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.

Materials:

  • Paraffin-embedded or frozen tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Proteinase K solution

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Wash buffers (e.g., PBS)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% H2O2 in methanol for peroxidase-based detection)

  • Detection reagent (e.g., streptavidin-HRP and DAB substrate, or fluorescent-conjugated streptavidin)

  • Counterstain (e.g., Hematoxylin or DAPI)

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Permeabilization:

    • Incubate sections with Proteinase K solution to retrieve antigenic sites.

    • Wash slides with PBS.

  • Inactivation of Endogenous Peroxidases (for chromogenic detection):

    • Incubate sections in 3% H2O2 in methanol to block endogenous peroxidase activity.

    • Wash with PBS.

  • TUNEL Reaction:

    • Incubate the tissue sections with the TUNEL reaction mixture in a humidified chamber at 37°C.

  • Detection:

    • For chromogenic detection, incubate with streptavidin-HRP followed by the DAB substrate.

    • For fluorescent detection, incubate with a fluorescent-conjugated streptavidin or directly use fluorescently labeled dUTPs in the reaction mix.

  • Counterstaining:

    • Stain the nuclei with a suitable counterstain like Hematoxylin for brightfield microscopy or DAPI for fluorescence microscopy.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

  • Analysis:

    • Examine the slides under a microscope. TUNEL-positive cells (apoptotic cells) will be stained brown (DAB) or will fluoresce, depending on the detection method.

    • Quantify the percentage of TUNEL-positive cells per field of view or per total number of cells.

In Vivo TUNEL Assay Workflow start Start: Tissue Sample Collection fixation Fixation and Embedding start->fixation sectioning Tissue Sectioning fixation->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization permeabilization Permeabilization (Proteinase K) deparaffinization->permeabilization blocking Blocking (Endogenous Peroxidase) permeabilization->blocking tunel_reaction TUNEL Reaction (TdT Enzyme + Labeled dUTPs) blocking->tunel_reaction detection Detection (e.g., HRP-DAB or Fluorescence) tunel_reaction->detection counterstain Counterstaining (e.g., Hematoxylin or DAPI) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: A generalized workflow for the in vivo TUNEL assay.

In Vivo Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, in tissue homogenates.

Materials:

  • Fresh or frozen tissue samples

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA or Bradford)

  • Assay buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Tissue Homogenization:

    • Homogenize the tissue samples in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Caspase Activity Assay:

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the caspase-3 substrate.

    • Incubate the plate at 37°C.

  • Measurement:

    • For a colorimetric assay, measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).

    • For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC).

  • Data Analysis:

    • Calculate the caspase activity based on the change in absorbance or fluorescence over time and normalize to the protein concentration.

    • Compare the caspase activity between treated and control groups.

In Vivo Caspase Activity Assay Workflow start Start: Tissue Sample Collection homogenization Tissue Homogenization in Lysis Buffer start->homogenization centrifugation Centrifugation & Supernatant Collection homogenization->centrifugation protein_quant Protein Quantification centrifugation->protein_quant assay_setup Assay Setup in 96-well Plate protein_quant->assay_setup reaction Addition of Caspase Substrate assay_setup->reaction incubation Incubation at 37°C reaction->incubation measurement Measurement (Absorbance or Fluorescence) incubation->measurement analysis Data Analysis & Normalization measurement->analysis

Caption: A generalized workflow for the in vivo caspase activity assay.

Conclusion

This compound, as an inhibitor of the mitochondrial apoptosis-induced channel, represents a promising novel strategy for preventing apoptosis. Its potent in vitro activity in blocking cytochrome c release warrants further investigation in in vivo models. This guide provides a framework for comparing its potential efficacy against established anti-apoptotic agents that target different key regulators of programmed cell death, namely Bcl-2, IAPs, and caspases. The provided experimental protocols for TUNEL and caspase activity assays are standard methods for the in vivo validation of such compounds. Future preclinical studies on this compound will be crucial to ascertain its therapeutic potential in diseases characterized by excessive apoptosis.

References

Comparison Guide: Validating the Mechanism of IMAC2 Hydrochloride via Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of a drug's mechanism of action is a cornerstone of preclinical development, ensuring that its therapeutic effects are derived from the intended molecular target. Genetic knockout models, particularly those generated using CRISPR-Cas9 technology, represent the gold standard for this process. By completely removing the target protein, researchers can definitively assess whether a drug's efficacy is dependent on its presence. This guide provides a comparative analysis of the novel kinase inhibitor, IMAC2 Hydrochloride, against other alternatives, using data from genetic knockout studies to validate its on-target activity. The following sections present supporting experimental data, detailed protocols, and visual workflows to guide researchers in applying this validation strategy.

Comparative Performance Data

The efficacy of this compound was assessed against its proposed target, the In-silico Modeled Kinase 2 (IMK2), and compared with alternative compounds. The key validation experiment involves comparing the drug's effect on wild-type (WT) cells versus cells where the IMK2 gene has been knocked out (KO). A true on-target inhibitor should show a significant loss of potency in KO cells, as its molecular target is absent.

Table 1: Biochemical Potency and Selectivity

CompoundTarget KinaseIC50 (nM)Kinase Selectivity Profile
This compound IMK2 5.2 Highly selective (S-score (100) = 0.01)
Alternative AIMK225.8Moderately selective (S-score (100) = 0.15)
Alternative BIMK312.1Highly selective for IMK3

Note: The data presented for this compound and its alternatives are based on a representative hypothetical study for illustrative purposes.

Table 2: Cellular Potency in Wild-Type vs. IMK2 Knockout (KO) Cell Lines

CompoundCell LineTarget PathwayEC50 (nM) - Cell ViabilityPotency Shift (KO/WT)
This compound WT IMK2 Signaling 15.5 >1000x
IMK2 KO >20,000
Alternative AWTIMK2 Signaling80.2>500x
IMK2 KO>40,000
Alternative BWTIMK3 Signaling45.01.2x
IMK2 KO54.0

Note: A significant potency shift (>100x) in the KO cell line strongly indicates that the drug's primary mechanism of action is through the target protein. The minimal shift observed for Alternative B confirms it does not target IMK2.

Experimental Protocols

Generation of IMK2 Knockout Cell Line via CRISPR-Cas9

This protocol describes the generation of a stable monoclonal knockout cell line for the IMK2 gene.

  • 1.1. gRNA Design and Cloning:

    • Design two to three unique guide RNAs (gRNAs) targeting early exons of the IMK2 gene using a validated online tool (e.g., CHOPCHOP).

    • Synthesize and anneal complementary gRNA oligonucleotides.

    • Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2) which co-expresses Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • 1.2. Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a transfection reagent like Lipofectamine 3000.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

    • Transduce the target cancer cell line (e.g., A549) with the lentivirus in the presence of polybrene (8 µg/mL).

  • 1.3. Selection and Clonal Isolation:

    • Begin selection with puromycin (1-2 µg/mL) 48 hours post-transduction.

    • After 7-10 days of selection, dilute the surviving cells to a single cell per well in 96-well plates to isolate monoclonal colonies.

  • 1.4. Knockout Validation:

    • Expand the isolated clones.

    • Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).

    • Confirm the absence of IMK2 protein expression via Western Blot analysis using a validated anti-IMK2 antibody.

Cell Viability Assay

This protocol measures the effect of the compounds on cell proliferation.

  • 2.1. Cell Seeding:

    • Seed both wild-type and IMK2 KO cells into 96-well, white-walled plates at a density of 2,000-5,000 cells per well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • 2.2. Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of this compound, Alternative A, and Alternative B in cell culture medium.

    • Treat the cells with the compounds, including a DMSO vehicle control.

  • 2.3. Incubation and Measurement:

    • Incubate the plates for 72 hours.

    • Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, which quantifies ATP levels.

    • Read luminescence on a plate reader.

  • 2.4. Data Analysis:

    • Normalize the data to the DMSO control wells.

    • Plot the dose-response curves and calculate EC50 values using a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism.

Visualizations: Pathways and Workflows

IMK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor IMK3 IMK3 Receptor->IMK3 IMK2 IMK2 IMK3->IMK2 Substrate Downstream Substrate IMK2->Substrate TF Transcription Factor Substrate->TF Gene Pro-Survival Genes TF->Gene Survival Survival Gene->Survival Cell Survival & Proliferation IMAC2 IMAC2 Hydrochloride IMAC2->IMK2 Inhibits AltB Alternative B AltB->IMK3 Inhibits

Caption: Hypothetical IMK2 signaling pathway.

Knockout_Validation_Workflow cluster_prep A. Knockout Model Generation cluster_exp B. Comparative Drug Testing gRNA_Design 1. Design gRNA for IMK2 Gene Lenti_Prep 2. Prepare Lentivirus gRNA_Design->Lenti_Prep Transduction 3. Transduce WT Cells Lenti_Prep->Transduction Selection 4. Select & Isolate Monoclonal Colonies Transduction->Selection Validation 5. Validate KO (Sequencing & WB) Selection->Validation Seed 6. Seed WT and IMK2 KO Cells Validation->Seed Use Validated KO Clones Treat 7. Treat with IMAC2 & Controls Seed->Treat Assay 8. Perform Cell Viability Assay (72h) Treat->Assay Analyze 9. Analyze Data & Calculate EC50 Shift Assay->Analyze

Caption: Experimental workflow for knockout validation.

Logic_Diagram cluster_wt Wild-Type (WT) Cells cluster_ko IMK2 Knockout (KO) Cells cluster_drug Drug Action WT_IMK2 IMK2 Protein (Present) WT_Pathway IMK2 Pathway (Active) WT_IMK2->WT_Pathway Result_WT Result: POTENT KO_IMK2 IMK2 Protein (Absent) KO_Pathway IMK2 Pathway (Inactive) KO_IMK2->KO_Pathway Result_KO Result: NOT POTENT IMAC2 IMAC2 Hydrochloride IMAC2->WT_Pathway Inhibits Pathway, Cell Death Occurs (LOW EC50) IMAC2->KO_Pathway No Target, No Effect (HIGH EC50)

Caption: Logic of on-target validation.

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